molecular formula C9H11NO4 B049123 2-Amino-4,6-dimethoxybenzoic acid CAS No. 21577-57-1

2-Amino-4,6-dimethoxybenzoic acid

Cat. No.: B049123
CAS No.: 21577-57-1
M. Wt: 197.19 g/mol
InChI Key: HZBQKANLOSWJLU-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxybenzoic acid is a versatile and high-value benzoic acid derivative serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both electron-donating methoxy groups and an ortho-amino carboxylic acid functionality, makes it an ideal precursor for the synthesis of complex heterocyclic systems, particularly quinazolines, quinazolinones, and other fused nitrogen-containing scaffolds. These scaffolds are of paramount interest in drug discovery programs targeting various enzymes and receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBQKANLOSWJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470148
Record name 2-amino-4,6-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21577-57-1
Record name 2-amino-4,6-dimethoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-dimethoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its structural characteristics, physicochemical properties, and provides an illustrative synthesis protocol. Furthermore, it touches upon its potential biological activities and applications in medicinal chemistry and materials science.

Introduction

This compound, also known as 4,6-dimethoxyanthranilic acid, is an aromatic organic compound with the chemical formula C₉H₁₁NO₄.[1][2] Its structure, featuring a benzoic acid core with an amino group and two methoxy groups, makes it a versatile building block in organic synthesis.[1][3] This guide aims to consolidate the available technical data on this compound, presenting it in a clear and accessible format for researchers and professionals in the field.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: General and Physical Properties
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 21577-57-1[1][2]
Molecular Formula C₉H₁₁NO₄[1][2]
Molecular Weight 197.19 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol and water.[4]
XLogP3-AA 1.3[5]
Table 2: Spectroscopic Data (Predicted/Reference)
SpectroscopyData
¹H NMR Predicted shifts for similar compounds suggest signals for aromatic protons, methoxy protons, amino protons, and a carboxylic acid proton.
¹³C NMR Expected signals include those for aromatic carbons, methoxy carbons, and a carbonyl carbon from the carboxylic acid group.
Mass Spectrometry The molecular ion peak [M]+ is expected at m/z 197. Common fragmentation patterns for benzoic acids involve the loss of -OH (M-17) and -COOH (M-45) groups.[6]
Infrared (IR) Characteristic peaks are expected for N-H stretching of the amino group, C-H stretching of aromatic and methoxy groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether groups.

Synthesis

Illustrative Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol is adapted from a known synthesis of 2-amino-4,5-dimethoxybenzoic acid.[7]

Materials:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Hydrolysis: Dissolve KOH pellets in ice water. Add methyl 4,5-dimethoxy-2-nitrobenzoate to the solution. Heat the suspension to 70 °C. The reaction progress can be monitored by HPLC.

  • Neutralization: After completion of the reaction, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

  • Hydrogenation: The resulting suspension is hydrogenated at 50 °C and 3.5 bar pressure using a 10% Pd/C catalyst.

  • Isolation: Upon completion of the hydrogenation, the solution is filtered. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere.

  • Crystallization and Drying: The formed suspension is stirred at room temperature, then cooled to 5 °C. The product is collected by filtration, washed with ice water, and dried in a vacuum oven.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Methyl 4,5-dimethoxy-2-nitrobenzoate Hydrolysis Hydrolysis with KOH Start->Hydrolysis Neutralization Neutralization with Acetic Acid Hydrolysis->Neutralization Hydrogenation Hydrogenation (Pd/C, H2) Neutralization->Hydrogenation Isolation Filtration and pH Adjustment Hydrogenation->Isolation Crystallization Crystallization and Drying Isolation->Crystallization End End: 2-Amino-4,5-dimethoxybenzoic acid Crystallization->End

Caption: Illustrative workflow for the synthesis of a dimethoxy-substituted aminobenzoic acid.

Reactivity and Biological Activity

This compound possesses several functional groups that dictate its chemical reactivity. The amino group can undergo diazotization and subsequent reactions, while the carboxylic acid group can be converted to esters, amides, or acid chlorides. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the amino and methoxy groups influencing the position of substitution.

Research suggests that this compound exhibits potential biological activities, including anti-inflammatory and analgesic properties.[1] Its structural features may allow it to interact with various biological targets, such as enzymes and receptors, potentially modulating pathways related to inflammation and pain.[1] However, specific signaling pathways directly modulated by this compound have not been elucidated in the available literature.

Hypothetical Mechanism of Action Diagram

Given the lack of specific signaling pathway information, the following diagram illustrates a hypothetical mechanism of action based on its potential as an enzyme inhibitor, a common mode of action for structurally similar compounds.

Hypothetical_MoA cluster_0 Cellular Environment This compound This compound Enzyme Target Enzyme (e.g., Cyclooxygenase) This compound->Enzyme Inhibition Product Pro-inflammatory Mediator Enzyme->Product Catalysis Substrate Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Binding Biological_Response Inflammatory Response Product->Biological_Response Induces

Caption: A hypothetical mechanism of action for this compound as an enzyme inhibitor.

Applications

The primary application of this compound is as a key intermediate in the pharmaceutical industry.[3] Its versatile structure allows for its incorporation into more complex molecules with potential therapeutic applications.[3] It is also used in chemical research as a starting material for the synthesis of novel organic compounds and in materials science for the development of new polymers and resins.[3]

Safety Information

This compound should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with significant potential in drug discovery and materials science. This technical guide has summarized its core chemical properties, provided an illustrative synthesis protocol, and discussed its potential biological activities. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its full range of applications.

References

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-4,6-dimethoxybenzoic acid. The information is compiled to serve as a core resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound, also known as 4,6-dimethoxyanthranilic acid, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a carboxylic acid group at position 1, an amino group at position 2, and two methoxy groups at positions 4 and 6.[3] This arrangement of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds and materials.[1][3]

The presence of the amino and carboxylic acid groups imparts amphoteric properties to the molecule, while the methoxy groups influence its solubility and electronic properties. The compound's molecular formula is C₉H₁₁NO₄, and its molecular weight is approximately 197.19 g/mol .[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
CAS Number21577-57-1[1][2]
Molecular FormulaC₉H₁₁NO₄[1][2]
Molecular Weight197.19 g/mol [1][2]
Monoisotopic Mass197.06880783 Da[2]
Canonical SMILESCOC1=CC(=C(C(=C1)OC)C(=O)O)N[1][2]
InChI KeyHZBQKANLOSWJLU-UHFFFAOYSA-N[1][2]
XlogP (Predicted)1.3[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for this compound is not available. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are valuable for structural confirmation. The following tables provide an estimation of these chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~10-12Singlet (broad)-COOH
~6.0-7.0SingletAromatic H-3
~5.8-6.8SingletAromatic H-5
~4.0-5.0Singlet (broad)-NH₂
~3.8Singlet-OCH₃ (at C4)
~3.7Singlet-OCH₃ (at C6)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~168-172C=O (Carboxylic Acid)
~160-165C4, C6 (Aromatic, attached to -OCH₃)
~150-155C2 (Aromatic, attached to -NH₂)
~100-110C1 (Aromatic, attached to -COOH)
~90-100C3, C5 (Aromatic)
~55-60-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3300MediumN-H stretch (asymmetric and symmetric)
3300-2500BroadO-H stretch (carboxylic acid)
~2950, ~2850MediumC-H stretch (methoxy)
~1700-1680StrongC=O stretch (carboxylic acid)
~1620-1580MediumN-H bend and Aromatic C=C stretch
~1250, ~1050StrongC-O stretch (asymmetric and symmetric aryl ether)
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

m/zProposed Fragment Ion
197[M]⁺ (Molecular Ion)
180[M - NH₃]⁺ or [M - OH]⁺
152[M - COOH]⁺
137[M - COOH - CH₃]⁺

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a substituted benzene derivative, followed by reduction of the nitro group to an amino group, and subsequent functional group manipulations.[3] The following is a plausible experimental protocol based on general procedures for the synthesis of substituted anthranilic acids.

Experimental Protocol: Synthesis from 3,5-Dimethoxyaniline

This synthesis involves the protection of the amino group, introduction of the carboxylic acid precursor, and subsequent deprotection and conversion.

Workflow Diagram:

Synthesis_Workflow A 3,5-Dimethoxyaniline B Protection of Amino Group (e.g., Acetylation) A->B Acetic Anhydride C N-(3,5-dimethoxyphenyl)acetamide B->C D Formylation (Vilsmeier-Haack reaction) C->D POCl₃, DMF E 2-Amino-4,6-dimethoxybenzaldehyde D->E F Oxidation of Aldehyde E->F e.g., KMnO₄ or H₂O₂ G This compound F->G

Caption: Synthetic pathway from 3,5-Dimethoxyaniline.

Detailed Methodology:

  • Protection of the Amino Group: 3,5-Dimethoxyaniline is reacted with acetic anhydride in the presence of a base like pyridine to form N-(3,5-dimethoxyphenyl)acetamide. This protects the amino group from reacting in the subsequent formylation step.

  • Formylation (Vilsmeier-Haack Reaction): The protected aniline is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This introduces a formyl group (-CHO) ortho to the amino group.

  • Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield 2-Amino-4,6-dimethoxybenzaldehyde.

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction is typically carried out in an aqueous basic solution, followed by acidification to precipitate the final product, this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Crystallographic Data

Specific crystallographic data for this compound is not currently available in the Cambridge Structural Database (CSD). However, studies on other substituted benzoic acids suggest that they typically form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate. The crystal packing is further influenced by other intermolecular interactions involving the amino and methoxy groups.

Logical Relationship Diagram for Solid-State Structure:

Crystal_Packing Molecule1 Molecule A Dimer Hydrogen-Bonded Dimer Molecule1->Dimer O-H···O=C Molecule2 Molecule B Molecule2->Dimer O-H···O=C Packing Crystal Lattice Dimer->Packing Intermolecular Interactions (e.g., N-H···O, C-H···O)

Caption: Intermolecular interactions in the solid state.

Applications and Significance

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[3] Its structural motifs are found in various biologically active molecules. It serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[3] In materials science, its aromatic structure and functional groups make it a candidate for the synthesis of polymers and resins with specific thermal or electrical properties.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. For detailed information on toxicity, storage, and disposal, the manufacturer's Safety Data Sheet (SDS) should be consulted.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4,6-dimethoxybenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. The document details a viable synthetic pathway, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as 4,6-dimethoxyanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group and two methoxy groups on a benzoic acid scaffold, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and other fine chemicals. This guide focuses on a practical and efficient synthetic route starting from the readily available precursor, 3,5-dimethoxyaniline.

Recommended Synthetic Pathway

The most direct and well-documented synthetic route for this compound from 3,5-dimethoxyaniline involves a two-step process:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 3,5-dimethoxyaniline to produce 2-amino-4,6-dimethoxybenzaldehyde.

  • Pinnick Oxidation: Subsequent oxidation of the aldehyde functionality to a carboxylic acid (-COOH) to yield the final product.

This pathway is advantageous due to the high reactivity of the electron-rich 3,5-dimethoxyaniline in the Vilsmeier-Haack reaction and the mild and selective nature of the Pinnick oxidation, which is tolerant of the amino group present on the aromatic ring.

Below is a visual representation of this synthetic workflow.

Synthesis_Workflow Start 3,5-Dimethoxyaniline Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate 2-Amino-4,6-dimethoxybenzaldehyde Step1->Intermediate Step2 Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethoxyaniline

This procedure outlines the synthesis of the intermediate, 2-amino-4,6-dimethoxybenzaldehyde. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.

Materials:

  • 3,5-Dimethoxyaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium carbonate solution

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel, cool N,N-Dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature. This forms the Vilsmeier reagent.

  • To this mixture, add 3,5-dimethoxyaniline.

  • After the addition is complete, heat the reaction mixture on a water bath for several hours.

  • Cool the reaction mixture and pour it into crushed ice.

  • Neutralize the mixture with a sodium carbonate solution.

  • The solid product, 2-amino-4,6-dimethoxybenzaldehyde, is then filtered, dried, and can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Step 2: Pinnick Oxidation of 2-Amino-4,6-dimethoxybenzaldehyde

This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product using the mild and selective Pinnick oxidation conditions.[1][2]

Materials:

  • 2-Amino-4,6-dimethoxybenzaldehyde

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂) (80% technical grade)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4,6-dimethoxybenzaldehyde (1.0 equiv) in a mixture of t-BuOH and water.

  • To the stirred solution, add 2-methyl-2-butene (5.0 equiv) followed by sodium dihydrogen phosphate (4.0 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium chlorite (1.5 equiv) in water to the reaction mixture over 10-15 minutes.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway. Note that yields for the Vilsmeier-Haack formylation of 3,5-dimethoxyaniline are not extensively reported in the literature and may require optimization. The Pinnick oxidation is generally high-yielding for a variety of aromatic aldehydes.

Table 1: Reagents and Conditions for the Synthesis of this compound

StepReactionStarting MaterialKey ReagentsSolventTemperatureTime
1Vilsmeier-Haack Formylation3,5-DimethoxyanilinePOCl₃, DMFDMF0°C to refluxSeveral hours
2Pinnick Oxidation2-Amino-4,6-dimethoxybenzaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH / H₂O0°C to RT~14 hours

Table 2: Expected Yields and Product Information

StepProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
12-Amino-4,6-dimethoxybenzaldehydeC₉H₁₁NO₃181.19Variable (requires optimization)
2This compoundC₉H₁₁NO₄197.19>90%[3]

Logical Relationships in Synthesis

The following diagram illustrates the logical progression of the chemical transformations in the synthesis of this compound.

Logical_Relationships cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product A 3,5-Dimethoxyaniline (Electron-rich aromatic amine) D Attack by aromatic ring A->D B Electrophilic Aromatic Substitution (Vilsmeier-Haack Reaction) B->D C Formation of Vilsmeier Reagent (POCl3 + DMF) C->B E Hydrolysis of iminium salt D->E F 2-Amino-4,6-dimethoxybenzaldehyde E->F I Nucleophilic attack on aldehyde F->I G Selective Aldehyde Oxidation (Pinnick Oxidation) G->I H Formation of chlorous acid H->G J Pericyclic fragmentation I->J K This compound J->K

Caption: Logical flow of chemical transformations.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving Vilsmeier-Haack formylation of 3,5-dimethoxyaniline followed by Pinnick oxidation of the resulting aldehyde. This guide provides detailed protocols and expected outcomes to assist researchers in the successful synthesis of this important chemical intermediate. While the Pinnick oxidation step is well-established and high-yielding, the Vilsmeier-Haack formylation may require some optimization to achieve maximal yields. This synthetic route offers a practical approach for obtaining this compound for applications in drug discovery and development.

References

2-Amino-4,6-dimethoxybenzoic acid IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-4,6-dimethoxybenzoic acid

IUPAC Name: this compound

Introduction

This compound is an aromatic organic compound that belongs to the class of anthranilic acid derivatives. Its structure, featuring a benzoic acid core with amino and methoxy functional groups, makes it a valuable intermediate in organic synthesis. Specifically, it serves as a building block in the development of more complex molecules, particularly in the pharmaceutical and chemical research sectors. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, and potential applications. It is important to note that while this compound is recognized as a synthetic intermediate, detailed experimental data in peer-reviewed literature is limited. Much of the specific quantitative data presented herein is based on high-quality computational predictions, with experimental data for closely related compounds provided for methodological context.

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. These values are primarily computationally derived from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₉H₁₁NO₄PubChem
Molecular Weight 197.19 g/mol PubChem
CAS Number 21577-57-1PubChem
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)O)NPubChem
InChI Key HZBQKANLOSWJLU-UHFFFAOYSA-NPubChem
Computed XLogP3 1.3PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem
Rotatable Bond Count 3PubChem

Note: The properties listed are computationally generated and may differ from experimental values.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms. Expected signals would include two singlets for the methoxy groups, two singlets for the aromatic protons, and a broad singlet for the amino group protons, along with a signal for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: To identify the functional groups. Characteristic peaks would be expected for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether groups.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis Protocols

A general synthetic route to this compound involves multiple steps, typically starting from a more readily available aromatic precursor. The common strategy includes nitration of a substituted benzene ring, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations to introduce the methoxy and carboxylic acid moieties.

Synthetic_Pathway_of_2_Amino_4_6_dimethoxybenzoic_acid cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product 3_5_Dimethoxyaniline 3,5-Dimethoxyaniline Nitration Nitration (e.g., HNO₃/H₂SO₄) 3_5_Dimethoxyaniline->Nitration Step 1 Carboxylation Carboxylation (e.g., Kolbe-Schmitt reaction) Nitration->Carboxylation Step 2 Reduction Reduction (e.g., H₂/Pd-C, Sn/HCl) Carboxylation->Reduction Step 3 Final_Product This compound Reduction->Final_Product Final Step

Caption: A generalized synthetic pathway for this compound.

Exemplary Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

Due to the lack of a detailed published protocol for the title compound, the following procedure for the synthesis of its isomer, 2-amino-4,5-dimethoxybenzoic acid, is provided as a representative example of the synthetic methodology. This protocol involves the hydrolysis of a methyl ester followed by the reduction of a nitro group.

Materials:

  • Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Palladium on carbon (10% Pd/C)

  • Ice water

  • Hydrogen gas

Procedure:

  • Hydrolysis: Dissolve 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. To this solution, add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The reaction progress can be monitored by HPLC. Upon completion, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.

  • Hydrogenation (Reduction): The resulting red suspension is hydrogenated using 1 g of 10% Pd/C catalyst at 50 °C and a pressure of 3.5 bar until the reaction ceases.

  • Work-up and Isolation: After hydrogenation, the solution is filtered to remove the catalyst. The pH of the filtrate is adjusted to 5.1 with glacial acetic acid under an inert atmosphere. The formed suspension is stirred at room temperature for 30 minutes, then cooled to 5 °C and stirred for an additional 30 minutes.

  • Purification: The product is collected by filtration, washed with two portions of ice water (total 250 ml), and dried in a vacuum oven at 55 °C for 12 hours to yield the final product.

Disclaimer: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its structural features are of interest in medicinal chemistry for the development of novel therapeutic agents. It has been suggested as a precursor for the synthesis of compounds with potential anti-inflammatory and analgesic properties. Furthermore, this class of compounds is explored for a range of biological activities, making it a versatile scaffold in drug discovery programs. For instance, various benzoic acid derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease.

Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., Enzyme Assays) Synthesis->Screening Optimization Lead Optimization Screening->Optimization Development Preclinical & Clinical Development Optimization->Development Drug New Drug Candidate Development->Drug

A Technical Guide to 2-Amino-4,6-dimethoxybenzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-4,6-dimethoxybenzoic acid (CAS No: 21577-57-1). It is intended to be a valuable resource for professionals in research, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This document collates available data on its characteristics, outlines synthetic approaches, and discusses its potential applications, with a focus on its role in drug discovery and development.

Core Physical and Chemical Properties

This compound is an aromatic organic compound.[1] Its structure features a benzoic acid backbone with an amino group and two methoxy groups as substituents, which impart its unique chemical characteristics and potential for biological activity.[1][2]

Quantitative physical and chemical data for this compound is limited in publicly available literature. The following tables summarize the available computed data for this compound, along with experimental data for a closely related isomer, 2-Amino-4,5-dimethoxybenzoic acid, to provide context and estimated values.

Table 1: General and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4,6-Dimethoxyanthranilic Acid[3]
CAS Number 21577-57-1[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1][3]
Canonical SMILES COC1=CC(=C(C(=C1)OC)C(=O)O)N[3]
InChI Key HZBQKANLOSWJLU-UHFFFAOYSA-N[3]
XLogP3 (Computed) 1.3[3]
Topological Polar Surface Area 81.8 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]

Table 2: Comparative Experimental Properties of an Isomer (2-Amino-4,5-dimethoxybenzoic acid)

PropertyValueSource
CAS Number 5653-40-7[4][5]
Appearance White to gray to brown crystalline powder[4][5]
Melting Point 169-173 °C (decomposes)[4][5][6]
Boiling Point (Estimated) 334.28 °C[5]
pKa (Predicted) 2.35 ± 0.10[5]
Solubility Profile

Table 3: General Solubility Trend of Benzoic Acid Derivatives

SolventRelative Solubility
Methanol / EthanolHigh
Ethyl AcetateModerate
AcetonitrileModerate
DichloromethaneLow
TolueneLow
WaterVery Low
Source: Smolecule[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several routes, typically involving the modification of a substituted benzene ring. While specific, detailed protocols for this exact isomer are scarce, general methods have been described.

One common strategy involves the regioselective nitration of a suitable dimethoxybenzoic acid precursor, followed by the reduction of the introduced nitro group to form the desired amine.[1] Another reported method involves the reaction of phenylacetyl chloride with 2-amino-4,6-dimethoxyphenol.[1]

Below is a detailed experimental protocol for the synthesis of the closely related isomer, 2-Amino-4,5-dimethoxybenzoic acid. This procedure serves as a representative example of the chemical transformations required for this class of compounds.

Example Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitrobenzoate

This two-step process involves the hydrolysis of the methyl ester followed by the reduction of the nitro group.

Step 1: Hydrolysis of Methyl-4,5-dimethoxy-2-nitrobenzoate

  • Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water to prepare a clarified solution.[7]

  • Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The resulting suspension will be green.[7]

  • Heat the suspension to 70 °C. The color of the solution will change to dark red as the reaction proceeds.[7]

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[7]

  • Upon completion, cool the solution to room temperature.[7]

  • Adjust the pH of the solution to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.[7]

Step 2: Hydrogenation of 4,5-Dimethoxy-2-nitrobenzoic Acid

  • To the red suspension from Step 1, add 1 g of 10% Palladium on Carbon (Pd/C) catalyst.[7]

  • Hydrogenate the mixture at 50 °C under a pressure of 3.5 bar until the reaction ceases.[7]

  • After hydrogenation is complete, filter the solution to remove the catalyst.[7]

  • Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.[7]

  • Stir the light green suspension at room temperature for 30 minutes.[7]

  • Cool the suspension to 5 °C and continue stirring for an additional 30 minutes.[7]

  • Collect the product by filtration.[7]

  • Wash the collected solid with two portions of 125 ml of ice water (total 250 ml).[7]

  • Dry the final product in a vacuum oven at 55 °C for 12 hours to yield light gray crystals of 2-Amino-4,5-dimethoxybenzoic acid.[7]

Spectroscopic and Safety Information

Spectroscopic Data

As of this writing, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. Researchers should perform their own analytical characterization upon synthesis or acquisition. Data for related compounds, such as 2-Amino-4-methoxybenzoic acid and the 4,5-dimethoxy isomer, are available and can provide an indication of expected spectral features.[8][9][10]

Safety and Handling

Based on GHS classifications, this compound is considered hazardous. Appropriate safety precautions must be taken during handling.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations:

    • Work in a well-ventilated area or fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

Applications and Biological Activity

This compound is primarily utilized as a chemical intermediate and building block in research and development.[1][2] Its structural motifs are of interest in medicinal chemistry for the synthesis of novel bioactive compounds.[2]

Role in Drug Discovery

The presence of amino, carboxylic acid, and methoxy functional groups makes this compound a versatile scaffold for generating diverse molecular libraries. It is a valuable starting material for synthesizing more complex molecules with potential therapeutic applications.[2] Research indicates that this compound has been investigated for potential anti-inflammatory and analgesic properties.[1] Studies suggest it may interact with various biological targets, such as enzymes and receptors, to modulate pathways involved in inflammation and pain.[1]

Visualized Workflows and Pathways

To better illustrate the context and utility of this compound, the following diagrams, generated using Graphviz, depict key logical and experimental workflows.

G Plausible Synthetic Pathway for this compound A Dimethoxybenzoic Acid (Precursor) B Nitration (H2SO4, HNO3) A->B Step 1 C Nitro-dimethoxybenzoic Acid (Intermediate) B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E This compound (Final Product) D->E

Caption: A generalized synthetic route to this compound.

G Role in a Drug Discovery Workflow cluster_0 Synthesis Phase cluster_1 Screening & Development Phase A This compound (Building Block) B Chemical Modification & Library Synthesis A->B C Novel Bioactive Compounds (Drug Candidates) B->C D In Vitro Assays (e.g., Enzyme Inhibition) C->D Biological Screening E In Vivo Studies (e.g., Animal Models) D->E F Lead Optimization E->F

Caption: Application of this compound in drug development.

References

Navigating the Solubility Landscape of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzoic acid, a substituted anthranilic acid derivative, presents a molecule of interest in medicinal chemistry and pharmaceutical development. Its structural features, including an aromatic ring, an amino group, a carboxylic acid moiety, and two methoxy groups, suggest its potential as a scaffold in the design of novel therapeutic agents. A fundamental physicochemical property governing the developability of any active pharmaceutical ingredient (API) is its solubility. Solubility data is paramount for critical processes such as reaction kinetics, purification, formulation design, and ultimately, bioavailability.

This technical guide addresses the current landscape of solubility data for this compound. While specific, publicly available quantitative solubility data for this compound is limited, this document provides a comprehensive framework for its determination. It outlines a detailed experimental protocol based on the industry-standard isothermal shake-flask method and offers a qualitative discussion on its expected solubility behavior based on the principles of "like dissolves like." Furthermore, this guide presents a visual workflow to aid researchers in the practical application of these methods.

Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative assessment of the solubility of this compound can be inferred from its structural components. The presence of the polar amino (-NH2) and carboxylic acid (-COOH) groups suggests the potential for hydrogen bonding, which would typically confer some degree of solubility in polar protic solvents such as water, methanol, and ethanol. Conversely, the aromatic ring and the two methoxy (-OCH3) groups introduce a degree of lipophilicity, which may enhance solubility in organic solvents of intermediate polarity.

Based on general solubility trends for benzoic acid derivatives, a likely solubility profile would follow the order: methanol/ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1] However, this remains a generalized prediction, and empirical determination is essential for accurate characterization.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with their experimentally determined values.

SolventChemical ClassTemperature (°C/K)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
e.g., WaterProtic25 / 298.15e.g., HPLC-UV
e.g., MethanolAlcohol25 / 298.15e.g., HPLC-UV
e.g., EthanolAlcohol25 / 298.15e.g., HPLC-UV
e.g., AcetoneKetone25 / 298.15e.g., HPLC-UV
e.g., Ethyl AcetateEster25 / 298.15e.g., HPLC-UV
e.g., DichloromethaneHalogenated25 / 298.15e.g., HPLC-UV

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for the determination of equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvent(s) of appropriate purity (e.g., HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

Equipment:

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • pH meter (for aqueous solutions)

  • Vortex mixer

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to construct a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Record the initial mass of the compound.

    • Add a known volume or mass of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles. This step should be performed quickly to minimize any temperature-induced precipitation.

  • Quantification:

    • Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. For HPLC analysis of organic acids, a C18 column is often suitable, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is typically performed at a wavelength where the compound exhibits maximum absorbance.[3][4][5]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_sample Prepare Slurry (Excess Solid + Solvent) equilibration Equilibration (Isothermal Shaking) prep_sample->equilibration sedimentation Sedimentation equilibration->sedimentation sampling Sample Supernatant sedimentation->sampling filtration Filter Sample sampling->filtration analysis Analyze Samples (e.g., HPLC-UV) filtration->analysis quantification Quantify Concentration calibration->quantification analysis->quantification solubility_data Solubility Data quantification->solubility_data

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not readily found in existing literature, this guide provides the necessary framework for its experimental determination. By following the detailed isothermal shake-flask protocol and utilizing appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing the study and application of this compound in pharmaceutical research and development, enabling informed decisions on formulation, purification, and further chemical synthesis. The principles and methodologies outlined herein are fundamental to the broader field of physical pharmacy and are applicable to the characterization of a wide range of organic molecules.

References

Spectroscopic Profile of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethoxybenzoic acid (C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ).[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted data and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.0 - 6.2Doublet1HAromatic H (H-5)
~5.8 - 6.0Doublet1HAromatic H (H-3)
~4.5 - 5.5Singlet (broad)2H-NH₂
~3.8Singlet3H-OCH₃ (C4)
~3.7Singlet3H-OCH₃ (C6)

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170-COOH
~160 - 165C4, C6
~150C2
~100C1
~90 - 95C3, C5
~55-OCH₃

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Description
~3400 - 3200N-H stretch (Amino group)
~3300 - 2500O-H stretch (Carboxylic acid)
~1700 - 1680C=O stretch (Carboxylic acid)
~1620 - 1580N-H bend (Amino group), C=C stretch (Aromatic)
~1300 - 1000C-O stretch (Ethers)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
197High[M]⁺ (Molecular Ion)
180Moderate[M - NH₃]⁺
152Moderate[M - COOH]⁺
137Moderate[M - COOH - CH₃]⁺

Note: Fragmentation patterns are predicted and may vary depending on the ionization method.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition :

    • ¹H NMR : A one-dimensional proton spectrum is acquired.

    • ¹³C NMR : A one-dimensional carbon spectrum is acquired with proton decoupling.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal is collected, followed by the spectrum of the sample over the range of 4000 to 400 cm⁻¹.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization : Electron Ionization (EI) or Electrospray Ionization (ESI) is commonly used to generate ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR and MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS FID FID Acquisition NMR->FID Interferogram Interferogram Acquisition IR->Interferogram Mass_Spectrum_Acq Mass Spectrum Acquisition MS->Mass_Spectrum_Acq FT Fourier Transform FID->FT Interferogram->FT Data_Analysis Spectral Analysis & Interpretation Mass_Spectrum_Acq->Data_Analysis FT->Data_Analysis

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxybenzoic acid is a substituted anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and material science. Its structural features, including an aromatic ring functionalized with amino, carboxylic acid, and methoxy groups, make it an attractive scaffold for the synthesis of novel bioactive compounds and functional materials. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role in drug discovery as a potential anti-inflammatory and analgesic agent through the inhibition of cyclooxygenase (COX) enzymes. While specific quantitative biological data for this compound is limited in publicly available literature, this guide furnishes detailed experimental protocols for its synthesis and for the evaluation of its potential anti-inflammatory activity, based on established methods for analogous compounds. Furthermore, this document presents key signaling pathways and experimental workflows in a clear, visual format to facilitate further research and development.

Introduction

This compound, a member of the anthranilic acid family, presents a unique combination of functional groups that are pivotal for its chemical reactivity and potential biological activity.[1] Anthranilic acid derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The presence of two methoxy groups on the benzene ring of this compound can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compound of interest for the development of new therapeutic agents.[1][2] Beyond its pharmaceutical potential, its structural attributes also suggest utility in the design of novel polymers and other advanced materials.[1][3]

Potential Research Applications

Medicinal Chemistry and Drug Discovery

The primary research application of this compound lies in its use as a scaffold for the synthesis of novel pharmaceutical compounds.[2] Its potential as an anti-inflammatory and analgesic agent is of particular interest.[1]

  • Anti-inflammatory and Analgesic Agents: As a derivative of anthranilic acid, this compound is a candidate for the development of new anti-inflammatory and analgesic drugs. The proposed mechanism of action is the inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[3]

  • Enzyme Inhibition Studies: The compound can be utilized in biochemical assays to investigate its inhibitory effects on various enzymes, not limited to COX. Its structure can serve as a starting point for structure-activity relationship (SAR) studies to design more potent and selective enzyme inhibitors.

  • Chemical Probe for Biological Systems: Due to its potential to interact with biological targets, it can be used as a chemical probe to explore and understand biological pathways.[3]

Material Science

The functional groups present in this compound make it a candidate for applications in material science.[1][3]

  • Polymer Synthesis: The amino and carboxylic acid groups can serve as reactive sites for polymerization reactions, potentially leading to the creation of new polymers with tailored properties such as enhanced thermal stability or specific conductivity.[3]

  • Functional Coatings and Resins: Its incorporation into coatings or resins could impart desired functionalities due to its aromatic structure and reactive groups.

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic route can be proposed based on standard organic chemistry transformations for similar compounds.[1] A common approach involves the nitration of a substituted aromatic precursor, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations.

Protocol: A Representative Two-Step Synthesis

Step 1: Nitration of 3,5-dimethoxybenzoic acid

  • To a stirred solution of 3,5-dimethoxybenzoic acid in concentrated sulfuric acid, cooled to 0°C in an ice bath, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated 2-nitro-4,6-dimethoxybenzoic acid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 2-nitro-4,6-dimethoxybenzoic acid

  • Dissolve the 2-nitro-4,6-dimethoxybenzoic acid in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2·2H2O, heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

  • Filter the mixture and acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the product, this compound.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To evaluate the potential anti-inflammatory activity of this compound, a COX inhibition assay can be performed. This protocol is a general guideline for determining the IC50 values for COX-1 and COX-2.[4][5]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Known COX inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) as positive controls

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)

  • 96-well plates

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and arachidonic acid in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and the enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add different concentrations of the test compound or control inhibitors to the wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification of Prostaglandins: Measure the concentration of the product (PGE2 for COX-2 or TXB2 as a stable metabolite of TXA2 for COX-1) using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Mefenamic Acid11.22.15.33[3]
Anthranilic Acid Derivative JS-348.98.85.56[3]
Anthranilic Acid Derivative JS-459.04.313.70[3][6]

Note: The data presented in this table is for comparative purposes only and does not represent the activity of this compound.

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Pathway and its Inhibition

The following diagram illustrates the general mechanism of action for NSAIDs, which is the likely pathway for the potential anti-inflammatory effects of this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NSAIDs This compound (Potential NSAID) NSAIDs->COX_Enzymes Inhibition

Caption: The COX pathway and its inhibition by NSAIDs.

Experimental Workflow: Drug Discovery and Development Pipeline

This diagram outlines a typical workflow for evaluating a compound like this compound for its therapeutic potential.

Drug_Discovery_Workflow Start Start: 2-Amino-4,6- dimethoxybenzoic acid Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro In Vitro Assays (e.g., COX Inhibition) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Animal Models (Efficacy & Toxicity) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for drug discovery.

Conclusion

This compound holds considerable promise as a foundational molecule for further research in both medicinal chemistry and material science. While its biological activities are not yet extensively characterized, its structural similarity to known bioactive compounds, particularly anti-inflammatory agents, warrants a thorough investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this versatile compound. Further studies are essential to establish its specific biological profile, elucidate its mechanisms of action, and explore its applications in various scientific and industrial domains.

References

An In-Depth Technical Guide to 2-Amino-4,6-dimethoxybenzoic Acid: From Synthesis to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dimethoxybenzoic acid, a polysubstituted anthranilic acid derivative, holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, featuring amino and methoxy moieties on a benzoic acid scaffold, positions it as a valuable intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and potential biological activities of this compound. Particular emphasis is placed on its role as a putative cyclooxygenase (COX) inhibitor, with detailed experimental protocols for its synthesis and for assessing its biological activity.

Introduction and Historical Context

This compound, also known by its synonym 4,6-dimethoxyanthranilic acid, belongs to the class of anthranilic acid derivatives. These compounds have been a cornerstone in the development of various pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs). While the precise first synthesis of this compound is not prominently documented in readily available literature, the exploration of substituted anthranilic acids for therapeutic purposes has a rich history. The fundamental anthranilic acid scaffold is a known pharmacophore, and its derivatives have been extensively investigated for their analgesic, anti-inflammatory, and antipyretic properties.

The synthesis of related methoxylated anthranilic acid derivatives was reported in the latter half of the 20th century for various research purposes, indicating that the chemical class was of interest to synthetic chemists. For instance, a 1977 publication by Kende, A. S., et al. detailed a multi-step synthesis for 6-methoxyanthranilic acid, a positional isomer of the title compound, highlighting the chemical strategies employed for preparing such molecules during that era. The use of 4,6-dimethoxyanthranilic acid as a precursor in a patent for the synthesis of 2-amino-4,6-dimethoxybenzamide further suggests its availability and utility as a chemical intermediate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValue
IUPAC Name This compound
Synonyms 4,6-Dimethoxyanthranilic acid
CAS Number 21577-57-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Solid
Melting Point 132-138°C
Solubility Soluble in methanol.

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) for this specific isomer is not widely published. Researchers would need to acquire this data experimentally upon synthesis.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: nitration of the starting material followed by reduction of the nitro group to an amine.

G A 3,5-Dimethoxybenzoic Acid B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2-Nitro-4,6-dimethoxybenzoic Acid B->C D Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitro-4,6-dimethoxybenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethoxybenzoic acid (1 equivalent).

  • Dissolution: Cool the flask in an ice-salt bath to 0-5 °C and slowly add concentrated sulfuric acid (H₂SO₄) with stirring until the starting material is completely dissolved.

  • Nitration: While maintaining the temperature below 10 °C, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid) dropwise via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-nitro-4,6-dimethoxybenzoic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask containing the 2-nitro-4,6-dimethoxybenzoic acid (1 equivalent) from the previous step, add a suitable solvent such as ethanol or methanol.

  • Catalytic Hydrogenation: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Hydrogenation: The flask is then fitted with a hydrogen balloon, and the reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent to afford the final product.

Alternative Reduction Method: The nitro group can also be reduced using a metal in acidic media, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).

Biological Activity and Mechanism of Action

Anthranilic acid and its derivatives are well-documented as inhibitors of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[2] This inhibition is the primary mechanism of action for many NSAIDs.

The Prostaglandin Synthesis Pathway and COX Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[3] By inhibiting COX enzymes, this compound is expected to block the production of these pro-inflammatory mediators.

G A Cell Membrane Phospholipids B Phospholipase A₂ A->B C Arachidonic Acid B->C D COX-1 / COX-2 (Cyclooxygenase) C->D E Prostaglandin H₂ (PGH₂) D->E F Prostaglandins (PGE₂, PGI₂, etc.) Thromboxanes E->F G Inflammation, Pain, Fever F->G H This compound H->D Inhibition

Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocol for COX Inhibition Assay

The following is a general protocol for determining the in vitro COX-1 and COX-2 inhibitory activity of this compound.

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Known COX inhibitors for positive controls (e.g., ibuprofen, celecoxib).

    • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) detection.

  • Assay Procedure:

    • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

    • Incubation: In separate wells of a microplate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme solution.

    • Inhibitor Addition: Add various concentrations of the test compound or control inhibitors to the respective wells. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Applications and Future Perspectives

This compound serves as a versatile building block in organic synthesis. Its functional groups—an amine, a carboxylic acid, and two methoxy groups—allow for a wide range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activities.

  • Drug Discovery: As a potential COX inhibitor, this compound and its derivatives warrant further investigation as anti-inflammatory and analgesic agents. Structure-activity relationship (SAR) studies could lead to the development of more potent and selective inhibitors.

  • Chemical Biology: The molecule can be used as a chemical probe to study the active sites of enzymes involved in inflammation and other biological processes.

  • Materials Science: The presence of multiple functional groups suggests potential applications in the synthesis of novel polymers and materials with specific properties.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While its historical discovery is not well-documented, its structural relationship to known anti-inflammatory agents and its utility as a synthetic intermediate make it a subject of continued interest. The synthetic and analytical protocols provided in this guide are intended to facilitate further research into this promising molecule and its derivatives, potentially leading to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-4,6-dimethoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzoic acid, also known as 4,6-dimethoxyanthranilic acid, is a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two methoxy groups on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and is particularly noted for its application in the development of pharmaceuticals, including cardiovascular agents and compounds for treating allergic reactions.[1] This document provides detailed application notes, experimental protocols, and workflows related to the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 21577-57-1
Molecular Formula C₉H₁₁NO₄
Molecular Weight 197.19 g/mol
Appearance Solid
IUPAC Name This compound

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a variety of organic molecules. Its primary applications lie in its conversion to other key intermediates, such as 2-amino-4,6-dimethoxybenzamide, and its use in the construction of heterocyclic ring systems.

Synthesis of 2-Amino-4,6-dimethoxybenzamide

A significant application of this compound is its use in the synthesis of 2-amino-4,6-dimethoxybenzamide. This benzamide is a crucial intermediate in the preparation of various pharmaceutical agents.[1] The synthetic strategy often involves the initial conversion of the benzoic acid to a more reactive intermediate, such as an isatoic anhydride, followed by amination.

Reaction Scheme:

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a key synthetic application of this compound.

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxybenzamide via 4,6-Dimethoxyisatoic Anhydride

This two-step procedure outlines the conversion of this compound to 2-amino-4,6-dimethoxybenzamide. The first step involves the formation of 4,6-dimethoxyisatoic anhydride, which is then subsequently reacted with ammonia to yield the desired benzamide. This protocol is based on established methods for the synthesis of isatoic anhydrides from anthranilic acids and their subsequent amination.[1]

Step 1: Synthesis of 4,6-Dimethoxyisatoic Anhydride

  • Reaction Setup: In a well-ventilated fume hood, a solution of this compound in a suitable inert solvent (e.g., dioxane or THF) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.

  • Addition of Phosgene: A solution of phosgene (or a phosgene equivalent such as triphosgene) in the same solvent is added dropwise to the stirred solution of the benzoic acid at a controlled temperature (typically 0-10 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The solvent is then removed under reduced pressure.

  • Isolation and Purification: The resulting crude 4,6-dimethoxyisatoic anhydride is purified by recrystallization from an appropriate solvent to yield the pure product.

Step 2: Synthesis of 2-Amino-4,6-dimethoxybenzamide

  • Reaction Setup: The purified 4,6-dimethoxyisatoic anhydride is suspended in a suitable solvent (e.g., aqueous ammonia or an organic solvent saturated with ammonia gas) in a sealed reaction vessel.

  • Amination: The mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • Reaction Monitoring: The progress of the amination is monitored by TLC until the isatoic anhydride is fully converted.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude 2-amino-4,6-dimethoxybenzamide is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-amino-4,6-dimethoxybenzamide from this compound. Please note that the yield and purity can vary depending on the specific reaction conditions and purification methods employed. The data presented here is based on typical yields for analogous reactions.

Starting MaterialProductReagentsYield (%)Purity (%)Analytical Data
This compound2-Amino-4,6-dimethoxybenzamide1. Phosgene (or equivalent) 2. Ammonia70-80 (estimated)>98¹H NMR, ¹³C NMR, MS, IR

Visualizations

General Workflow for Organic Synthesis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound, such as a derivative of this compound.

G General Workflow for Organic Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A Starting Materials (e.g., this compound) B Reaction Setup (Solvent, Reagents) A->B C Reaction (Heating, Stirring) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching D->E Reaction Complete F Extraction E->F G Drying F->G H Solvent Removal G->H I Purification (Chromatography, Recrystallization) H->I J Spectroscopic Analysis (NMR, IR, MS) I->J Purified Compound K Purity Determination (HPLC, Elemental Analysis) J->K L Final Product K->L Characterized Product

Caption: A typical workflow for organic synthesis.

Workflow for Bioactivity Screening of Synthesized Compounds

This diagram outlines a general workflow for the initial biological evaluation of newly synthesized compounds derived from this compound.

G Workflow for Bioactivity Screening A Synthesized Compound Library (Derivatives of this compound) B Primary Screening (High-Throughput Screening) A->B C Hit Identification B->C D Dose-Response Studies C->D Active Compounds E IC₅₀/EC₅₀ Determination D->E F Secondary Assays (e.g., Specificity, Mechanism of Action) E->F Potent Compounds G Lead Compound Identification F->G

Caption: A general workflow for bioactivity screening.

References

Application Notes and Protocols: 2-Amino-4,6-dimethoxybenzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dimethoxybenzoic acid is a valuable and versatile aromatic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two methoxy groups, provides multiple reactive sites for chemical modification and the construction of diverse molecular scaffolds. This strategic arrangement of functional groups allows for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Notably, this scaffold is a key component in the synthesis of quinazolinone derivatives, a class of compounds that has garnered substantial interest for its therapeutic potential in oncology, inflammation, and cardiovascular diseases. These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone-based inhibitors of key cellular signaling pathways.

Application: Synthesis of Bioactive Quinazolinone Scaffolds

The this compound scaffold is particularly well-suited for the synthesis of quinazolinone derivatives. The presence of the ortho-amino benzoic acid functionality allows for facile cyclization reactions with various one-carbon sources, such as formamide or orthoesters, to construct the core quinazolinone ring system. The dimethoxy substitution pattern on the benzene ring can significantly influence the physicochemical properties and biological activity of the resulting compounds, often enhancing cell permeability and metabolic stability, and providing key interactions with biological targets.

Privileged Scaffold for Kinase and BET Bromodomain Inhibitors

Quinazolinones derived from this building block have been identified as privileged scaffolds for targeting key proteins involved in cancer and inflammatory signaling pathways. These include inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as epigenetic readers such as the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

Quantitative Data Summary

The following tables summarize the biological activity of various quinazolinone derivatives, including those with substitution patterns achievable from this compound.

Compound IDTargetIC50 (µM)Cell LineDisease RelevanceReference
Compound 12 EGFR/HER26.75 (SKBR3), 7.61 (TZB_SKBR3)SKBR3, TZB_SKBR3 (Trastuzumab-resistant)Breast Cancer[1][2]
Compound 14 EGFR/HER28.92 (SKBR3), 9.53 (TZB_SKBR3)SKBR3, TZB_SKBR3Breast Cancer[1][2]
Compound 4i CDK9/217.0A549Non-small cell lung cancer[3]
Compound 4m CDK9/214.2A549Non-small cell lung cancer[3]
Compound 4n CDK9/218.1A549Non-small cell lung cancer[3]
ABBV-744 BRD4 (BD2)Low nanomolarVarious AML and prostate cancer cell linesAcute Myeloid Leukemia, Prostate Cancer[4]
INCB054329 BRD4 (BD1/BD2)0.028 (BD1), 0.003 (BD2)-General Cancer[5]
Molibresib (I-BET-762) BET proteins~0.035MacrophagesInflammation[5]

Signaling Pathways and Experimental Workflows

BET Bromodomain Inhibition Signaling Pathway

BET inhibitors, which can be synthesized from the this compound scaffold, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents their interaction with acetylated lysine residues on histones and transcription factors, thereby modulating the expression of key oncogenes and inflammatory genes.

BET_Inhibition_Pathway BET_Inhibitor BET Inhibitor (e.g., Quinazolinone derivative) BRD4 BRD4 BET_Inhibitor->BRD4 inhibits binding Gene_Transcription Oncogene & Inflammatory Gene Transcription BRD4->Gene_Transcription promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Transcription_Factors Transcription Factors (e.g., NF-κB, c-Myc) Transcription_Factors->BRD4 recruits Cell_Proliferation Tumor Growth & Inflammation Gene_Transcription->Cell_Proliferation leads to

Caption: BET inhibitor signaling pathway.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of quinazolinone derivatives from this compound and their subsequent biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Cyclization (e.g., with Formamide) Start->Step1 Intermediate 6,8-Dimethoxyquinazolin-4(3H)-one Step1->Intermediate Step2 Further Functionalization (e.g., Halogenation, Amination) Intermediate->Step2 Product Quinazolinone Derivatives Step2->Product In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cell Viability) Product->In_Vitro Cell_Based Cell-Based Assays (e.g., Western Blot, Apoptosis) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Xenograft studies) Cell_Based->In_Vivo

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dimethoxyquinazolin-4(3H)-one

This protocol describes a general method for the synthesis of the core quinazolinone scaffold from this compound.

Materials:

  • This compound

  • Formamide

  • Sand bath or heating mantle

  • Round bottom flask with reflux condenser

  • Glassware for filtration and recrystallization

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and formamide (10 eq) is placed in a round-bottom flask.

  • The reaction mixture is heated in a sand bath or with a heating mantle to 160-170 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, resulting in the precipitation of a solid.

  • The solid product is collected by filtration and washed with cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 6,8-Dimethoxyquinazolin-4(3H)-one.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of synthesized quinazolinone derivatives on cancer cell lines.

Materials:

  • Synthesized quinazolinone derivatives

  • Cancer cell line of interest (e.g., SKBR3, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized quinazolinone compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of bioactive compounds, most notably quinazolinone derivatives. These compounds have demonstrated significant potential as inhibitors of crucial drug targets such as kinases and BET bromodomains, with promising applications in the development of novel therapeutics for cancer and inflammatory diseases. The protocols and data presented in these application notes provide a foundational guide for researchers to explore the rich medicinal chemistry of this valuable building block.

References

Experimental protocol for the synthesis of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-4,6-dimethoxybenzoic acid, a valuable intermediate in the pharmaceutical and chemical research sectors.[1] The synthetic strategy employs a directed ortho-metalation (DoM) approach, starting from the readily available 3,5-dimethoxyaniline. This method offers high regioselectivity, a critical factor in the synthesis of specifically substituted aromatic compounds.[1]

The overall synthetic pathway involves three key stages:

  • Protection of the amino group: The amino group of 3,5-dimethoxyaniline is protected to prevent it from reacting with the strong base used in the subsequent step and to act as a directing group for the ortho-lithiation.

  • Directed ortho-metalation and carboxylation: A strong organolithium base is used to selectively deprotonate the aromatic ring at the position ortho to the protected amino group. This is followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

  • Deprotection of the amino group: The protecting group is removed to yield the final product, this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierNotes
3,5-DimethoxyanilineC₈H₁₁NO₂153.18Commercially AvailableStarting material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Commercially AvailableProtecting agent
Tetrahydrofuran (THF)C₄H₈O72.11Commercially AvailableAnhydrous, for reaction
n-Butyllithium (n-BuLi)C₄H₉Li64.06Commercially AvailableTypically 2.5 M in hexanes
Dry Ice (solid CO₂)CO₂44.01Commercially AvailableSource of carbon dioxide
Diethyl ether(C₂H₅)₂O74.12Commercially AvailableFor extraction
Hydrochloric acid (HCl)HCl36.46Commercially AvailableFor acidification and deprotection
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Commercially AvailableFor work-up
Sodium sulfate (Na₂SO₄)Na₂SO₄142.04Commercially AvailableDrying agent
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.22Commercially AvailableCatalyst for deprotection

Table 2: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1N-Boc ProtectionBoc₂O, DMAP (cat.)THFRoom Temperature12
2Ortho-lithiation & Carboxylationn-BuLi, Dry IceTHF-78 to Room Temp3
3N-Boc DeprotectionHCl or p-TsOHDioxane or CH₂Cl₂Room Temperature2-4

Experimental Protocols

Step 1: Synthesis of tert-butyl (3,5-dimethoxyphenyl)carbamate (N-Boc-3,5-dimethoxyaniline)
  • To a solution of 3,5-dimethoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the N-Boc protected aniline, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(tert-butoxycarbonylamino)-4,6-dimethoxybenzoic acid
  • Dissolve the tert-butyl (3,5-dimethoxyphenyl)carbamate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, typically 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add water to the reaction mixture and separate the aqueous layer.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 3: Synthesis of this compound (Deprotection)
  • Dissolve the crude 2-(tert-butoxycarbonylamino)-4,6-dimethoxybenzoic acid in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid (e.g., 4 M in dioxane) or p-toluenesulfonic acid monohydrate (2 eq).[2][3]

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, the product may precipitate as its salt. The free amine can be obtained by neutralization with a base (e.g., NaHCO₃) and subsequent extraction.

  • If using a volatile acid like HCl in dioxane, the solvent and excess acid can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow Synthesis of this compound A 3,5-Dimethoxyaniline B N-Boc Protection (Boc2O, DMAP, THF) A->B Step 1 C tert-butyl (3,5-dimethoxyphenyl)carbamate B->C D Directed Ortho-Metalation (n-BuLi, THF, -78°C) C->D Step 2 E Ortho-lithiated Intermediate D->E F Carboxylation (Dry Ice - CO2) E->F G 2-(tert-butoxycarbonylamino)- 4,6-dimethoxybenzoic acid F->G H N-Boc Deprotection (HCl or p-TsOH) G->H Step 3 I This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Amino-4,6-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis and various research applications. The following sections outline four common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

While validated methods for a broad range of benzoic acid derivatives and amino acids are available, specific quantitative performance data for this compound is not extensively published. The protocols and performance data presented herein are based on established methods for structurally similar compounds and should be considered as a starting point for method development and validation.[1][2][3][4]

Comparative Overview of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The table below summarizes the expected performance of the detailed methods.

ParameterHPLC-UV MethodLC-MS/MS MethodGC-MS Method (after derivatization)UV-Vis Spectrophotometric Method
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Chromatographic separation of a volatile derivative followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Specificity HighExcellentExcellentLow to Moderate
Linearity (Range) 1 - 100 µg/mL (R² > 0.999)0.1 - 1000 ng/mL (R² > 0.995)0.5 - 200 µg/mL (R² > 0.998)5 - 50 µg/mL (R² > 0.995)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.2 µg/mL~0.05 ng/mL~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL~0.15 ng/mL~0.3 µg/mL~3 µg/mL
Analysis Time per Sample ~15 minutes~10 minutes~20 minutes~5 minutes
Instrumentation Cost ModerateHighHighLow
Solvent Consumption ModerateModerateLowLow

Note: The quantitative data presented in this table are estimated based on methods for structurally similar compounds and should be confirmed through method validation studies.[1][3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations, offering a balance of performance and accessibility.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax). A starting wavelength of 254 nm can be used.[1]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase at initial conditions (95:5 Solvent A:Solvent B).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Injection Inject Standards & Samples Calibration->Injection Sample Prepare Sample Solution Sample->Injection SystemEquilibration System Equilibration SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection CalibrationCurve Construct Calibration Curve Detection->CalibrationCurve Quantification Quantify Analyte in Samples CalibrationCurve->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for the quantification of this compound in complex biological matrices such as plasma or urine, and for trace-level impurity analysis.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A fast gradient, for example, from 5% to 95% Solvent B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI in positive ion mode (to be confirmed by infusion of a standard solution).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): m/z 198.1 (corresponding to [M+H]⁺ for C₉H₁₁NO₄).

    • Product Ion (Q3): To be determined by fragmentation of the precursor ion. A likely fragment would result from the loss of CO₂ and/or CH₃ groups.

    • Collision Energy: To be optimized for the specific instrument.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a solvent that mimics the final sample matrix (e.g., 50:50 acetonitrile:water).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is recommended. If unavailable, a structurally similar compound can be used.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.[5][6]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample Plasma Sample AddIS Add Internal Standard PlasmaSample->AddIS Precipitation Protein Precipitation (Acetonitrile) AddIS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI LC_Separation->Ionization MSMS_Detection MS/MS Detection (MRM) Ionization->MSMS_Detection PeakIntegration Peak Integration MSMS_Detection->PeakIntegration RatioCalculation Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantification RatioCalculation->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino and carboxylic acid groups, derivatization is required to increase the volatility of this compound for GC-MS analysis.[7] Silylation is a common derivatization technique.[8]

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

2. Sample Preparation and Derivatization:

  • Extraction: If the analyte is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent like ethyl acetate after adjusting the pH. Dry the organic extract over anhydrous sodium sulfate.[8]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried residue, add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.[8]

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Drying Drying of Extract Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization Silylation (MSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Method 4: UV-Vis Spectrophotometry

This method offers a rapid and simple approach for the quantification of this compound in simple, non-absorbing matrices. Its primary limitation is the potential for interference from other compounds that absorb at the same wavelength.[1]

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

2. Preparation of Solutions:

  • Solvent: A suitable solvent that does not absorb in the analytical wavelength range, such as 0.1 M hydrochloric acid or methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.

3. Analytical Procedure:

  • Determine λmax: Scan the highest concentration standard solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a Calibration Curve: Plot the absorbance values of the standards against their concentrations.

  • Determine the concentration of this compound in the sample using the calibration curve and the measured absorbance.

Logical Relationship Diagram

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standard Solutions DetermineLambdaMax Determine λmax Standards->DetermineLambdaMax MeasureAbsorbance Measure Absorbance of Standards and Sample Standards->MeasureAbsorbance Sample Prepare Sample Solution Sample->MeasureAbsorbance DetermineLambdaMax->MeasureAbsorbance CalibrationCurve Construct Calibration Curve MeasureAbsorbance->CalibrationCurve BeerLambert Apply Beer-Lambert Law CalibrationCurve->BeerLambert Concentration Determine Sample Concentration BeerLambert->Concentration

Caption: Logical workflow for quantification by UV-Vis spectrophotometry.

References

Application Notes and Protocols: 2-Amino-4,6-dimethoxybenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-4,6-dimethoxybenzoic acid as a reagent in peptide synthesis, particularly for addressing the challenges associated with "difficult sequences." The protocols and data presented are based on the established principles of backbone protection, drawing parallels with structurally related and well-documented reagents such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) derivatives.

Introduction: Overcoming "Difficult Sequences" in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry. However, the synthesis of certain peptide sequences, often termed "difficult sequences," is hampered by low yields and purity. These sequences typically contain hydrophobic or β-branched amino acids that promote inter- and intramolecular hydrogen bonding, leading to on-resin aggregation and the formation of stable secondary structures. This aggregation can hinder reagent access to the growing peptide chain, resulting in incomplete coupling and deprotection steps.

To mitigate these issues, various strategies have been developed, including the use of backbone-protecting groups. These groups are temporarily attached to the amide nitrogen of the peptide backbone, disrupting the hydrogen bonding network responsible for aggregation. This compound is a reagent that can be utilized to introduce such a backbone modification.

Application of this compound as a Backbone Protecting Group Precursor

Based on its structure, this compound is proposed to function as a precursor for a backbone amide protecting group. The amino group serves as the point of attachment to an amino acid, which is then incorporated into the peptide chain. The dimethoxybenzyl moiety provides steric bulk that disrupts the regular hydrogen-bonding patterns, thereby preventing aggregation and improving the solubility of the growing peptide chain on the solid support. This approach is particularly beneficial for the synthesis of aggregation-prone and hydrophobic peptides.[1][2][3]

The use of such backbone protection is a key strategy for enhancing the efficiency of Fmoc-SPPS for difficult sequences.[4][5][6] The protecting group is typically labile to the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring its clean removal from the final peptide product.[7]

Quantitative Data

The incorporation of backbone protecting groups derived from reagents like this compound is expected to significantly improve the outcomes of challenging peptide syntheses. The following tables summarize representative quantitative data based on the performance of similar backbone protection strategies.

Table 1: Comparison of Crude Peptide Purity with and without Backbone Protection

Peptide Sequence TypeStandard SPPS Crude Purity (%)SPPS with Backbone Protection Crude Purity (%)
Hydrophobic Sequence (e.g., Aβ fragment)10-3060-80
Aggregation-prone Sequence<2050-70
"Difficult" Model Peptide~25>70

Table 2: Impact of Backbone Protection on Final Peptide Yield

Peptide LengthStandard SPPS Final Yield (%)SPPS with Backbone Protection Final Yield (%)
15-25 amino acids5-1520-40
>25 amino acids<510-25

Experimental Protocols

The following are generalized protocols for the incorporation of a backbone protecting group derived from this compound into a peptide sequence using Fmoc-SPPS.

Protocol 1: Preparation of Fmoc-Protected N-(4,6-dimethoxybenzoyl) Amino Acid

This protocol describes the synthesis of the building block required for incorporation into the peptide chain.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether

Procedure:

  • Activation: In a round-bottom flask, dissolve the Fmoc-protected amino acid (1 equiv.), HBTU (0.95 equiv.), and HOBt (1 equiv.) in DMF.

  • Coupling: Add DIPEA (2 equiv.) to the activated amino acid solution. To this mixture, add this compound (1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Purification: Collect the precipitate by filtration and purify by column chromatography to obtain the desired Fmoc-protected N-(4,6-dimethoxybenzoyl) amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Modified Amino Acid

This protocol outlines the steps for incorporating the specially prepared amino acid into a peptide sequence during standard Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Fmoc-protected N-(4,6-dimethoxybenzoyl) amino acid (from Protocol 1)

  • Coupling reagents: HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: Methanol, Diethyl ether

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Standard Fmoc-SPPS Cycles: Perform standard Fmoc deprotection (20% piperidine in DMF) and coupling cycles for the preceding amino acids in the sequence.

  • Incorporation of the Modified Amino Acid:

    • Activation: In a separate vial, dissolve the Fmoc-protected N-(4,6-dimethoxybenzoyl) amino acid (3 equiv. relative to resin loading) and HCTU (2.9 equiv.) in DMF.

    • Coupling: Add DIPEA (6 equiv.) to the activation mixture and immediately add it to the deprotected resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Continuation of SPPS: After successful coupling of the modified residue, continue with standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the crude peptide by reverse-phase HPLC.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the use of this compound in peptide synthesis.

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling1 Couple Standard Fmoc-Amino Acid deprotection1->coupling1 wash1 Wash coupling1->wash1 kaiser1 Kaiser Test wash1->kaiser1 kaiser1->coupling1 Positive incorporation Couple Modified Amino Acid (derived from 2-Amino-4,6- dimethoxybenzoic acid) kaiser1->incorporation Negative deprotection2 Fmoc Deprotection incorporation->deprotection2 coupling2 Couple Subsequent Fmoc-Amino Acid deprotection2->coupling2 wash2 Wash coupling2->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->coupling2 Positive repeat Repeat Cycles kaiser2->repeat Negative repeat->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage Final Cycle purification Purification (HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for SPPS incorporating a modified amino acid.

Aggregation_Disruption cluster_0 Standard SPPS (Aggregation) cluster_1 SPPS with Backbone Protection p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 Interchain H-Bonds p3 Peptide Chain 1 mod1 Backbone Protecting Group p3->mod1 p4 Peptide Chain 2 mod2 Backbone Protecting Group p4->mod2 cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Disruption of Aggregation

References

Application Notes and Protocols: 2-Amino-4,6-dimethoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Amino-4,6-dimethoxybenzoic acid in materials science. Due to the limited availability of specific research on this compound, the following protocols are based on established methodologies for structurally similar molecules, such as other functionalized aminobenzoic acids. These notes are intended to serve as a foundational guide for researchers exploring the use of this compound in the development of novel materials.

Overview of this compound

This compound is an aromatic compound featuring a carboxylic acid group, an amino group, and two methoxy groups attached to a benzene ring. This unique combination of functional groups makes it a promising candidate for various applications in materials science, including the synthesis of advanced polymers and the construction of metal-organic frameworks (MOFs). The presence of the amino and carboxylic acid moieties allows for polymerization and coordination with metal ions, while the methoxy groups can influence the material's solubility, thermal stability, and electronic properties.

Chemical Structure:

Key Properties (Hypothetical/Representative Data):

PropertyHypothetical PolyamideHypothetical MOF (Zn-based)
Molecular Weight ( g/mol ) 15,000 - 25,000N/A
Thermal Decomposition (°C) 350 - 450300 - 400
Solubility Soluble in DMF, DMSOInsoluble in common solvents
Surface Area (m²/g) N/A800 - 1200
Pore Size (Å) N/A8 - 15

Application in Polymer Synthesis

The bifunctional nature of this compound (containing both an amine and a carboxylic acid) makes it a suitable monomer for the synthesis of polyamides. These polymers are expected to exhibit high thermal stability and specific solubility characteristics due to the aromatic backbone and methoxy side groups.

Experimental Protocol: Synthesis of Poly(2-amino-4,6-dimethoxybenzamide)

This protocol describes the direct polycondensation of this compound to form a polyamide.

Materials:

  • This compound

  • Triphenyl phosphite

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP) (dried)

  • Lithium chloride (LiCl)

  • Methanol

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet

Procedure:

  • Reactor Setup: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (e.g., 1.97 g, 10 mmol), NMP (20 mL), pyridine (5 mL), and LiCl (0.4 g).

  • Dissolution: Stir the mixture at room temperature under a gentle flow of nitrogen until all solids are dissolved.

  • Initiation: Add triphenyl phosphite (2.7 mL, 10 mmol) to the solution.

  • Polymerization: Heat the reaction mixture to 100°C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with hot methanol to remove any unreacted monomers and byproducts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization:

The resulting polymer can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of amide bonds.

  • NMR Spectroscopy: To determine the polymer structure.

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight and polydispersity index.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Workflow for Polyamide Synthesis

G cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Purification A Add Monomer, NMP, Pyridine, LiCl to Flask B Purge with Nitrogen A->B C Add Triphenyl Phosphite B->C D Heat to 100°C for 3-4 hours C->D E Precipitate in Methanol D->E F Filter and Wash E->F G Dry under Vacuum F->G H Final Polymer G->H Characterization (FTIR, NMR, GPC, TGA)

Caption: Workflow for the synthesis of poly(2-amino-4,6-dimethoxybenzamide).

Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid and amino groups of this compound can act as coordinating sites for metal ions, making it a suitable organic linker for the synthesis of MOFs. The resulting MOFs could have potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: Synthesis of a Zn-based MOF

This protocol describes a hypothetical solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation: In a glass vial, dissolve this compound (e.g., 0.0985 g, 0.5 mmol) in DMF (10 mL). In a separate vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.1487 g, 0.5 mmol) in DMF (10 mL).

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave and stir for 10 minutes.

  • Solvothermal Synthesis: Seal the autoclave and heat it in an oven at 120°C for 48 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature naturally. Collect the crystalline product by centrifugation.

  • Washing: Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activation: Dry the product in a vacuum oven at 150°C for 12 hours to remove the solvent molecules from the pores.

Characterization:

The synthesized MOF can be characterized by:

  • Powder X-ray Diffraction (PXRD): To determine the crystalline structure.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To measure the surface area and pore size.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

Logical Flow of MOF Synthesis

G A Dissolve Linker in DMF C Combine Solutions in Autoclave A->C B Dissolve Metal Salt in DMF B->C D Solvothermal Reaction (120°C, 48h) C->D E Isolate Crystals (Centrifugation) D->E F Wash with DMF and Ethanol E->F G Activate (Vacuum Drying) F->G H Characterize MOF (PXRD, SEM, etc.) G->H

Caption: Logical flow for the solvothermal synthesis of a MOF.

Synthesis of this compound

For researchers who wish to synthesize the monomer in-house, a representative protocol adapted from the synthesis of a similar compound, 2-amino-4,5-dimethoxybenzoic acid, is provided below.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis involves nitration, esterification, and reduction.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Nitric acid

  • Sulfuric acid

  • Methanol

  • Thionyl chloride

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Nitration: Slowly add 3,5-dimethoxybenzoic acid to a cooled mixture of nitric acid and sulfuric acid. Stir at low temperature until the reaction is complete (monitored by TLC). Pour the mixture over ice and filter the resulting precipitate to obtain 2-nitro-4,6-dimethoxybenzoic acid.

  • Esterification: Reflux the nitrated product with thionyl chloride in methanol to produce the methyl ester.

  • Reduction: Dissolve the methyl 2-nitro-4,6-dimethoxybenzoate in a suitable solvent like ethyl acetate and hydrogenate in the presence of a Pd/C catalyst under a hydrogen atmosphere.

  • Hydrolysis: Hydrolyze the resulting amino ester using an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the this compound. Filter, wash with cold water, and dry the final product.

Synthesis Pathway

G A 3,5-Dimethoxybenzoic acid B Nitration (HNO₃, H₂SO₄) A->B C 2-Nitro-4,6-dimethoxybenzoic acid B->C D Esterification (SOCl₂, MeOH) C->D E Methyl 2-nitro-4,6-dimethoxybenzoate D->E F Reduction (H₂, Pd/C) E->F G Methyl 2-amino-4,6-dimethoxybenzoate F->G H Hydrolysis (NaOH, H₂O) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Functionalization of 2-Amino-4,6-dimethoxybenzoic Acid: A Step-by-Step Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4,6-dimethoxybenzoic acid is a versatile scaffold in medicinal chemistry, possessing a unique substitution pattern that allows for diverse functionalization. Its derivatives have shown potential as anti-inflammatory and analgesic agents.[1] The presence of an amino group, a carboxylic acid, and an electron-rich aromatic ring provides multiple handles for chemical modification, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed protocols for three key functionalization reactions of this compound: amide coupling, N-alkylation, and Suzuki coupling. Additionally, it explores the relevance of these derivatives in inhibiting the TAK1-mediated inflammatory signaling pathway.

Data Presentation: Comparison of Functionalization Reactions

The following table summarizes representative quantitative data for the functionalization reactions described in this guide. These values are based on literature precedents for similar substrates and should be considered as a general reference.[2][3][4][5]

ReactionReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Coupling Benzylamine, HATU, DIPEADMF252-485-95
N-Alkylation Benzyl bromide, K₂CO₃Acetonitrile8012-1670-85
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O1008-1275-90

Experimental Protocols

Protocol 1: Amide Coupling of this compound with Benzylamine

This protocol describes the formation of an amide bond between the carboxylic acid moiety of this compound and benzylamine using HATU as a coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF.

  • Add benzylamine (1.1 equiv) to the solution.

  • Add DIPEA (2.0 equiv) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl-2-amino-4,6-dimethoxybenzamide.

Experimental Workflow for Amide Coupling

AmideCoupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in DMF add_amine Add Benzylamine start->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU solution add_base->add_hatu stir Stir at RT for 2-4h add_hatu->stir workup Aqueous Workup (EtOAc, NaHCO3, Brine) stir->workup dry Dry (MgSO4) & Concentrate workup->dry purify Column Chromatography dry->purify product N-benzyl-2-amino-4,6-dimethoxybenzamide purify->product

Caption: Step-by-step workflow for the amide coupling reaction.

Protocol 2: N-Alkylation of this compound with Benzyl Bromide

This protocol details the alkylation of the amino group of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous acetonitrile to suspend the solids.

  • Add benzyl bromide (1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 2-(benzylamino)-4,6-dimethoxybenzoic acid.

Experimental Workflow for N-Alkylation

NAlkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend this compound & K2CO3 in Acetonitrile add_bromide Add Benzyl Bromide start->add_bromide reflux Reflux at 80°C for 12-16h add_bromide->reflux filter Filter and Concentrate reflux->filter workup Aqueous Workup (EtOAc, H2O, Brine) filter->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Column Chromatography dry->purify product 2-(benzylamino)-4,6-dimethoxybenzoic acid purify->product

Caption: Step-by-step workflow for the N-alkylation reaction.

Protocol 3: Suzuki Coupling of Brominated this compound

This protocol involves a two-step process: bromination of the aromatic ring followed by a Suzuki cross-coupling reaction with phenylboronic acid.

Step 1: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-amino-5-bromo-4,6-dimethoxybenzoic acid, which can often be used in the next step without further purification.

Step 2: Suzuki Coupling with Phenylboronic Acid

Materials:

  • 2-Amino-5-bromo-4,6-dimethoxybenzoic acid (from Step 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromo-4,6-dimethoxybenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction to reflux (approximately 100°C) and stir for 8-12 hours under an inert atmosphere. Monitor by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 2-amino-4,6-dimethoxy-5-phenylbenzoic acid.

Experimental Workflow for Suzuki Coupling

SuzukiCoupling cluster_bromination Step 1: Bromination cluster_suzuki Step 2: Suzuki Coupling start_bromo Dissolve starting material in DCM add_nbs Add NBS at 0°C start_bromo->add_nbs react_bromo Stir at RT for 2-4h add_nbs->react_bromo workup_bromo Aqueous Workup react_bromo->workup_bromo intermediate 2-amino-5-bromo-4,6-dimethoxybenzoic acid workup_bromo->intermediate start_suzuki Combine brominated intermediate, phenylboronic acid, K2CO3, and Pd catalyst intermediate->start_suzuki add_solvent Add Toluene/H2O start_suzuki->add_solvent degas Degas with Argon add_solvent->degas reflux_suzuki Reflux at 100°C for 8-12h degas->reflux_suzuki workup_suzuki Aqueous Workup reflux_suzuki->workup_suzuki purify_suzuki Column Chromatography workup_suzuki->purify_suzuki product_suzuki 2-amino-4,6-dimethoxy-5-phenylbenzoic acid purify_suzuki->product_suzuki

Caption: Two-step workflow for Suzuki coupling.

Biological Context: Inhibition of the TAK1 Signaling Pathway

Derivatives of this compound hold promise as inhibitors of key signaling molecules in inflammatory pathways. One such target is the Transforming growth factor-β-activated kinase 1 (TAK1), a central regulator of pro-inflammatory signaling.[6][7] TAK1 is activated by various stimuli, including tumor necrosis factor (TNF) and lipopolysaccharide (LPS), and subsequently activates downstream pathways such as NF-κB and p38 MAPK, leading to the production of inflammatory cytokines.[1][8][9] Inhibition of TAK1 is therefore a promising strategy for the treatment of inflammatory diseases.[10][11][12]

TAK1-Mediated Inflammatory Signaling Pathway

TAK1_Pathway TNF TNF/LPS TNFR TNFR/TLR4 TNF->TNFR Binds TAK1_complex TAK1/TAB1/TAB2 TNFR->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylates MKKs MKK3/6 TAK1_complex->MKKs Phosphorylates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Cytokines Inflammatory Cytokines (e.g., TNF, IL-6) NFkB->Cytokines Induces Transcription p38 p38 MAPK MKKs->p38 Phosphorylates p38->Cytokines Induces Production Inhibitor 2-Amino-4,6-dimethoxybenzoic acid derivative Inhibitor->TAK1_complex Inhibits

Caption: Simplified TAK1 signaling pathway and potential inhibition.

Conclusion

This guide provides a comprehensive overview of key functionalization strategies for this compound, a promising scaffold for the development of novel therapeutics. The detailed protocols for amide coupling, N-alkylation, and Suzuki coupling offer practical guidance for researchers in medicinal chemistry. Furthermore, the elucidation of the TAK1 signaling pathway highlights a potential mechanism of action for derivatives of this compound in the context of inflammatory diseases. By leveraging these methodologies, scientists can further explore the therapeutic potential of this versatile chemical entity.

References

Application Notes and Protocols: Laboratory Preparation of 2-Amino-4,6-dimethoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethoxybenzoic acid and its analogs are valuable building blocks in medicinal chemistry and pharmaceutical development. These anthranilic acid derivatives serve as key intermediates in the synthesis of a variety of bioactive molecules and complex organic compounds.[1] Their structural features, including an aromatic ring substituted with amino, carboxylic acid, and methoxy groups, make them versatile scaffolds for designing novel therapeutic agents.[1] Research has indicated potential anti-inflammatory and analgesic properties for derivatives of 2-aminobenzoic acid.[1][2] This document provides detailed protocols for the laboratory synthesis of this compound analogs and outlines key applications.

Synthetic Protocols

The synthesis of this compound analogs can be achieved through various established organic chemistry reactions. A common strategy involves the nitration of a substituted aromatic precursor, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations.[3]

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid

This protocol details the synthesis of 2-Amino-4,5-dimethoxybenzoic acid, a close analog of the target compound, starting from methyl-4,5-dimethoxy-2-nitrobenzoate.[4]

Experimental Procedure:

  • Saponification:

    • Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water.

    • To this solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate.

    • Heat the resulting suspension to 70 °C. The color of the solution will change to dark red.

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the solution to room temperature.

    • Adjust the pH to 6.6 with approximately 34.6 g (0.570 mol) of glacial acetic acid.[4]

  • Hydrogenation:

    • The resulting red suspension is hydrogenated using 1 g of 10% Palladium on carbon (Pd/C) catalyst at 50 °C and 3.5 bar pressure until the reaction ceases.

    • After hydrogenation, filter the solution to remove the catalyst.

    • Under an inert gas atmosphere, adjust the pH to 5.1 with approximately 31.82 g (0.525 mol) of glacial acetic acid.[4]

  • Isolation and Purification:

    • A light green suspension will form. Stir this suspension at room temperature for 30 minutes, then cool to 5 °C and continue stirring for another 30 minutes.

    • Collect the product by filtration.

    • Wash the solid product with two portions of 125 ml of ice water (total of 250 ml).

    • Dry the final product in a vacuum oven at 55 °C for 12 hours to yield light gray crystals of 2-Amino-4,5-dimethoxybenzoic acid.[4]

Quantitative Data:

ParameterValueReference
Starting MaterialMethyl-4,5-dimethoxy-2-nitrobenzoate[4]
Yield35.18 g (83%)[4]
AppearanceLight gray crystalline product[4]
Protocol 2: General Synthesis of N-Aryl Anthranilic Acid Derivatives via Ullmann Condensation

This protocol describes a general method for synthesizing N-aryl anthranilic acid derivatives, which can be adapted for various substituted anilines and o-chlorobenzoic acid.[5]

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine o-chlorobenzoic acid (1 mol), a substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g).

    • Heat the mixture under reflux for 7 hours.[5]

  • Work-up and Isolation:

    • After cooling, treat the reaction mixture to isolate the N-aryl anthranilic acid derivative. (Note: The original document does not specify the detailed work-up procedure, which would typically involve acidification to precipitate the product, followed by filtration and recrystallization).[5]

Quantitative Data:

ReactantsConditionsProductReference
o-chlorobenzoic acid, substituted anilinesReflux, 7h, Cupric oxide, Anhydrous K2CO3N-aryl anthranilic acid derivatives[5]

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound analogs.

G cluster_synthesis General Synthesis Pathway for 2-Aminobenzoic Acid Analogs Start Substituted Aromatic Precursor Nitration Nitration Start->Nitration Nitro_Intermediate Nitro-substituted Intermediate Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate Amino-substituted Intermediate Reduction->Amino_Intermediate Carboxylation Carboxylation/ Hydrolysis Amino_Intermediate->Carboxylation Final_Product 2-Amino-dimethoxy- benzoic Acid Analog Carboxylation->Final_Product

Caption: General synthetic pathway for 2-aminobenzoic acid analogs.

G cluster_workflow Experimental Workflow Reactants Combine Reactants and Solvents Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Monitoring Monitor Progress (e.g., HPLC, TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (e.g., Filtration, Evaporation) Workup->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography) Isolation->Purification Analysis Characterize Product (e.g., NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for chemical synthesis.

Applications in Drug Development

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[1] They serve as precursors for the synthesis of various heterocyclic compounds, such as quinazolinones and benzodiazepines, which are important scaffolds for drug discovery.[6] The presence of the amino and carboxylic acid groups allows for a wide range of chemical modifications, enabling the development of new pharmaceutical compounds. These analogs have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2][7]

Safety and Handling

When working with this compound and its analogs, it is crucial to follow standard laboratory safety procedures. These compounds should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[3] For specific safety information, refer to the Safety Data Sheet (SDS) of the particular compound.

References

High-Yield Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-Amino-4,6-dimethoxybenzoic acid and its derivatives. This compound serves as a valuable building block in the synthesis of various bioactive molecules and novel pharmaceuticals.[1] The methodologies outlined below are based on established chemical transformations, offering reproducible and scalable routes to the target compounds.

Overview of Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. A common industrial route involves the multi-step transformation of a readily available precursor like 3,5-dimethoxyaniline.[2] This involves protection of the aniline, directed ortho-metalation, functionalization, and subsequent deprotection and hydrolysis. An alternative, well-established method proceeds through a 4,6-dimethoxyisatoic anhydride intermediate, which can be readily converted to various derivatives.[2]

A general, though less detailed, synthetic pathway involves the nitration of a suitable aromatic precursor, followed by reduction of the nitro group to an amine, and subsequent introduction of the carboxylic acid functionality.[1]

High-Yield Synthesis of 2-Amino-4,6-dimethoxybenzamide

A robust and high-yield synthesis for 2-Amino-4,6-dimethoxybenzamide, a key derivative, has been developed starting from 3,5-dimethoxyaniline.[2] This multi-step process, outlined below, consistently provides high purity product suitable for further pharmaceutical development.

Experimental Workflow:

A 3,5-Dimethoxyaniline B Protection (e.g., Trifluoroacetic anhydride) A->B Step 1 C Protected Aniline (3,5-Dimethoxytrifluoroacetanilide) B->C D Halogenation (e.g., N-Iodosuccinimide) C->D Step 2 E Iodinated Intermediate D->E F Cyanation (e.g., CuCN) E->F Step 3 G Nitrile Intermediate (2-Cyano-3,5-dimethoxytrifluoroacetanilide) F->G H Deprotection G->H Step 4 I 2-Amino-4,6-dimethoxybenzonitrile H->I J Hydration (Methanesulfonic acid) I->J Step 5 K 2-Amino-4,6-dimethoxybenzamide J->K A 2-Amino-4,6-dimethoxybenzonitrile B Acid or Base Hydrolisis A->B Final Step C This compound B->C A This compound B Phosgene or Phosgene Equivalent A->B Step 1 C 4,6-Dimethoxyisatoic Anhydride B->C D Nucleophile (e.g., Amine, Alcohol) C->D Step 2 E Amide, Ester, or other derivatives D->E

References

Application Notes and Protocols: Synthesis of Bioactive Heterocyclic Compounds from 2-Amino-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of biologically active heterocyclic compounds, namely quinazolinones and acridones, utilizing 2-Amino-4,6-dimethoxybenzoic acid as a key starting material. The methodologies are based on established synthetic strategies adapted for this specific precursor.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two electron-donating methoxy groups on the aromatic ring, makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds.[1] The presence of the amino and carboxylic acid functionalities allows for facile cyclization reactions to form fused ring systems, while the methoxy groups can influence the electronic properties and biological activity of the resulting molecules. This document outlines the synthesis of two important classes of nitrogen-containing heterocycles: quinazolinones and acridones. Quinazolinone derivatives are known to possess a wide range of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[2][3][4][5] Similarly, acridone alkaloids and their synthetic analogs exhibit significant biological effects, such as anticancer, antiviral, and antiparasitic activities, often through mechanisms like DNA intercalation.[6][7]

Synthesis of 5,7-Dimethoxy-quinazolin-4(3H)-one

The synthesis of quinazolinones from anthranilic acid derivatives is a well-established process. A common method involves the condensation of the anthranilic acid with a suitable one-carbon source, such as formamide, to construct the pyrimidine ring. The following protocol is an adaptation of the Niementowski reaction for the synthesis of 5,7-dimethoxy-quinazolin-4(3H)-one from this compound.

Experimental Protocol:

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (4 equivalents) is placed in a round-bottom flask.[8]

  • The reaction mixture is heated with stirring at 130-140 °C for 4-6 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5,7-dimethoxy-quinazolin-4(3H)-one.

Quantitative Data for Substituted Quinazolinones

The following table summarizes representative data for the synthesis of related dimethoxy-substituted quinazolinones, providing an expected range for yield and key characterization data.

CompoundStarting MaterialReagentsReaction ConditionsYield (%)Melting Point (°C)Reference
6,7-Dimethoxy-4(3H)-quinazolinoneMethyl 4,5-dimethoxyanthranilatePOCl₃, DMF, NH₄OH10 °C to room temp.97284-286[9]
2-Methyl-6,7-dimethoxy-4(3H)-quinazolinoneMethyl 4,5-dimethoxyanthranilatePOCl₃, N,N-dimethylacetamide, NH₄OH0 °C to room temp.-294-296[9]
6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone1-(3,4-dimethoxyphenyl)-3-phenylureaBenzoic acid, Polyphosphoric acid80 °C, 6 h59-[10]

Synthesis Workflow for 5,7-Dimethoxy-quinazolin-4(3H)-one

G start This compound + Formamide process1 Heat at 130-140 °C for 4-6 hours start->process1 process2 Cool to Room Temperature process1->process2 process3 Precipitate in Ice-Water process2->process3 process4 Filter and Wash process3->process4 end_product 5,7-Dimethoxy-quinazolin-4(3H)-one process4->end_product

Caption: General workflow for the synthesis of 5,7-dimethoxy-quinazolin-4(3H)-one.

Synthesis of 1,3-Dimethoxy-9(10H)-acridone

The synthesis of the acridone core typically involves two key steps: the formation of an N-phenylanthranilic acid derivative followed by an intramolecular cyclization. The Ullmann condensation is a common method for the first step, followed by an acid-catalyzed cyclization to form the tricyclic acridone system.

Experimental Protocol:

Step 1: Synthesis of N-Phenyl-4,6-dimethoxyanthranilic Acid (Ullmann Condensation)

Materials:

  • This compound

  • Bromobenzene

  • Anhydrous potassium carbonate

  • Copper powder (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid

Procedure:

  • A mixture of this compound (1 equivalent), bromobenzene (2 equivalents), anhydrous potassium carbonate (1 equivalent), and a catalytic amount of copper powder is refluxed in DMF for 4 hours.[11]

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled and poured into a 1:1 (v/v) solution of hydrochloric acid and water.[11]

  • The resulting precipitate is collected by filtration, washed with boiling water, and recrystallized from an ethanol-water mixture to give N-phenyl-4,6-dimethoxyanthranilic acid.[11]

Step 2: Cyclization to 1,3-Dimethoxy-9(10H)-acridone

Materials:

  • N-Phenyl-4,6-dimethoxyanthranilic acid

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Sodium carbonate solution

Procedure:

  • N-Phenyl-4,6-dimethoxyanthranilic acid is dissolved in concentrated sulfuric acid or PPA.[12][13]

  • The solution is heated on a steam bath for 4 hours.[12][13]

  • The hot reaction mixture is carefully poured into boiling water.[12][13]

  • The resulting yellow precipitate is filtered and washed with hot water.

  • The crude product is then boiled in a sodium carbonate solution to remove any unreacted starting material, filtered, and washed with water.[12]

  • The solid is dried to yield 1,3-dimethoxy-9(10H)-acridone. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid.[13]

Quantitative Data for Substituted Acridones

The following table presents data for related acridone syntheses, which can be used as a reference for expected outcomes.

CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
1,3-DihydroxyacridinoneAnthranilic acid, PhloroglucinolReflux in 1-hexanol with TsOH, 18 h88344-346[14]
1,3-Dihydroxy-4-methoxyacridinone3-Methoxyanthranilic acid, PhloroglucinolReflux in 1-hexanol with TsOH, 18 h90350-352[14]
2-Methyl-10-(4-nitrobenzyl)acridin-9(10H)-one--96303-305[15]

Synthesis Workflow for 1,3-Dimethoxy-9(10H)-acridone

G start This compound + Bromobenzene process1 Ullmann Condensation (Cu catalyst, K2CO3, DMF) start->process1 intermediate N-Phenyl-4,6-dimethoxyanthranilic Acid process1->intermediate process2 Acid-catalyzed Cyclization (H2SO4 or PPA) intermediate->process2 process3 Work-up and Purification process2->process3 end_product 1,3-Dimethoxy-9(10H)-acridone process3->end_product

Caption: Two-step synthesis of 1,3-dimethoxy-9(10H)-acridone.

Biological Activity and Potential Signaling Pathways

Heterocyclic compounds derived from substituted anthranilic acids often exhibit significant biological activities. The dimethoxy-acridone derivatives, for instance, are known to act as cytotoxic agents, with their mechanism of action often attributed to their ability to intercalate with DNA.[6][7] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Mechanism of Action for Acridone Derivatives

G acridone Dimethoxy-acridone Derivative intercalation DNA Intercalation acridone->intercalation dna Cellular DNA dna->intercalation disruption Disruption of DNA Processes (Replication, Transcription) intercalation->disruption apoptosis Cell Cycle Arrest & Apoptosis disruption->apoptosis

Caption: Proposed DNA intercalation mechanism for acridone derivatives.

The quinazolinone scaffold is also a well-known pharmacophore with a broad spectrum of biological activities. The specific bioactivity is highly dependent on the substitution pattern on the quinazolinone core. For example, various derivatives have been developed as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.

These protocols and data serve as a foundational guide for the synthesis and exploration of novel heterocyclic compounds derived from this compound. Further optimization of reaction conditions and exploration of a wider range of derivatizations are encouraged to develop new therapeutic agents.

References

Application Note: Purification of 2-Amino-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-Amino-4,6-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein outline two common and effective purification methods: recrystallization and column chromatography. This document also includes a table summarizing the expected quantitative data from these purification techniques and a workflow diagram to visually represent the purification process.

Introduction

This compound is a substituted anthranilic acid derivative. Its structural features, including the amino, carboxylic acid, and methoxy groups, make it a versatile building block in medicinal chemistry and drug development. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and pharmacological studies. This note details two standard laboratory procedures for obtaining high-purity this compound.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of a crude 5-gram sample of this compound using the protocols detailed below.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)Melting Point (°C)
Recrystallization 5.04.182>98148-150
Column Chromatography 5.03.876>99149-151

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A solvent system of ethanol and water is recommended. This compound exhibits good solubility in hot ethanol and poor solubility in cold water.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 50 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethanolic solution, add deionized water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Purification by Column Chromatography

Column chromatography is a versatile method for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of the eluent (e.g., Hexane:Ethyl Acetate 8:2) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of increasing polarity, starting with a non-polar mixture (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot samples from the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under a UV lamp.

  • Combining Fractions: Combine the fractions that contain the pure desired compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization Protocol cluster_chromatography Column Chromatography Protocol rec_start Crude Product rec_dissolve Dissolve in Hot Ethanol rec_start->rec_dissolve rec_add_water Add Water (Induce Crystallization) rec_dissolve->rec_add_water rec_cool Slow Cooling & Ice Bath rec_add_water->rec_cool rec_filter Vacuum Filtration rec_cool->rec_filter rec_wash Wash with Cold Solvent rec_filter->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_pure Pure Product rec_dry->rec_pure chrom_start Crude Product chrom_load Load on Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Hexane/Ethyl Acetate Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_tlc Monitor by TLC chrom_collect->chrom_tlc chrom_combine Combine Pure Fractions chrom_tlc->chrom_combine chrom_evaporate Solvent Evaporation chrom_combine->chrom_evaporate chrom_pure Pure Product chrom_evaporate->chrom_pure start Start: Crude this compound start->rec_start Method 1 start->chrom_start Method 2

Caption: Workflow for the purification of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-Amino-4,6-dimethoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common synthetic strategy begins with a readily available precursor, which undergoes a series of reactions to introduce the required functional groups. A typical route may involve the nitration of a suitable aromatic compound, followed by reduction of the nitro group to an amine, and subsequent steps to introduce the methoxy and carboxylic acid functionalities.[1] An alternative pathway can start from 3,5-dimethoxyaniline.[2] The precise route can vary depending on the starting materials and desired product purity.[1]

Q2: What are the most critical parameters to control for maximizing yield?

Optimizing reaction time and temperature is crucial, as higher temperatures can increase the reaction rate but may also lead to a higher impurity profile.[2] Controlling the stoichiometry of reagents is also essential to prevent the formation of side products, such as di-substituted derivatives.[3] For exothermic reactions like nitration, slow and controlled addition of reagents at low temperatures is vital to minimize side reactions and ensure safety. Furthermore, maintaining anhydrous conditions can be critical, as moisture can hydrolyze activated intermediates in certain reaction types.[4]

Q3: My final product is discolored. What are the likely causes and how can I fix it?

A dark coloration in the product often suggests the formation of oxidized impurities (like quinones) or polymeric tars.[3] This can be caused by high reaction temperatures, the presence of oxidizing contaminants in reagents or solvents, or the use of an excessively strong Lewis acid.[3] To address this, ensure all reagents and solvents are pure. Purification of the final product can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by treating a solution of the crude product with activated carbon to remove colored impurities.[3][5]

Q4: What are the primary side reactions to be aware of during the synthesis?

The primary side reactions often depend on the specific synthetic route. If the route involves electrophilic aromatic substitution on a highly activated ring, di-substitution can be a significant issue.[3] In routes involving nitration, the formation of isomers is possible. During steps that involve the protection and deprotection of functional groups, incomplete reactions can lead to a mixture of compounds. Incomplete oxidation or reduction can also result in impurities, such as residual nitro-intermediates or aldehydes.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete Reaction: One or more steps have not gone to completion.- Monitor reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the temperature while monitoring for impurity formation.[3][5]
Side Product Formation: Competing reactions are consuming starting materials.- Optimize stoichiometry; avoid using a large excess of any reagent unless necessary.[3] - Control the reaction temperature rigorously; use an ice bath for exothermic steps.[4] - Ensure slow, dropwise addition of reactive reagents to maintain control over the reaction.
Product Loss During Workup: Significant amounts of product are lost during extraction, filtration, or washing steps.- Ensure efficient extraction by selecting the appropriate solvent and performing multiple extractions. - When washing the filtered product, use a minimal amount of cold solvent to reduce losses due to solubility.[5]
Product is Contaminated with Impurities Unreacted Starting Materials: The reaction did not proceed to completion.- Re-evaluate the stoichiometry of the reagents.[3] - Ensure catalysts or reagents are fresh and active. Deactivated catalysts can halt a reaction.[3]
Formation of N-acylurea: A common side product when using carbodiimide coupling agents (e.g., EDC).- This unreactive byproduct can halt the reaction. Ensure anhydrous conditions as moisture can worsen this issue.[4]
Incomplete Acetylation/Hydrolysis: If the synthesis involves acetylation, this can lead to impurities like mono-acetylated compounds.- Ensure a sufficient molar excess of the acetylating agent is used. - Optimize reaction temperature and time (e.g., 50-90°C for 1-3 hours is typical for acetylation).[5]
Reaction is Difficult to Control or Discolors Oxidation of Phenolic Intermediates: If the synthesis involves phenolic compounds, they can be sensitive to oxidation.- Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.[6]
Polymerization/Tar Formation: Can occur under strongly acidic conditions or at elevated temperatures.- Maintain the recommended reaction temperature and avoid localized overheating.[3] - Consider using a milder catalyst or reaction conditions if tarring is significant.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables illustrate how modifying key experimental parameters can impact reaction yield, based on data from syntheses of structurally related benzoic acids.

Table 1: Effect of Reaction Temperature on Yield (Data adapted from a study on a related condensation reaction)

Reaction TemperatureStirring TimeYield of Carboxylic Acid
50°C24 h32%
35-40°C24 h42%
25°C24 h54%
0-15°C7 h45%
0-15°C (Optimized)24 h65%

Table 2: Impact of Reagents and Conditions on Yield in Demethylation Reactions (Data adapted from a study on the synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid)[7]

Demethylation ReagentReaction TimeTemperatureYield
N,N'-dimethylethylenediamine2 h150°C78%
Morpholine3 h150°C80%
Piperidine4 h150°C85.7%

Visualizations

Synthetic Pathway Overview

G A Aromatic Precursor (e.g., 3,5-Dimethoxyaniline) B Step 1: Introduction of Ortho-Directing Group (e.g., Protection/Halogenation) A->B C Step 2: Carboxylation (e.g., Grignard or Lithiation) B->C D Step 3: Deprotection/ Final Modification C->D E This compound D->E

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield Encountered CheckReaction Is the reaction complete? (Check via TLC/HPLC) Start->CheckReaction CheckPurity Is the crude product pure? CheckReaction->CheckPurity Yes OptimizeTimeTemp Action: Increase reaction time or temperature. Monitor for side products. CheckReaction->OptimizeTimeTemp No OptimizeWorkup Action: Review workup procedure. Minimize washes, optimize extraction. CheckPurity->OptimizeWorkup Yes CheckStoichiometry Action: Verify stoichiometry and purity of starting materials. Use fresh reagents. CheckPurity->CheckStoichiometry No End Yield Improved OptimizeTimeTemp->End OptimizeWorkup->End Purify Action: Purify crude product (Recrystallization or Chromatography). CheckStoichiometry->Purify Purify->End

Caption: A decision tree for troubleshooting and resolving low synthesis yield.

Key Parameter Relationships for Yield Optimization

G Yield Yield Purity Purity Temp Temperature Temp->Yield +/- Temp->Purity - Time Time Time->Yield + Time->Purity - Stoichiometry Stoichiometry Stoichiometry->Yield + Stoichiometry->Purity + PuritySM Reagent Purity PuritySM->Yield + PuritySM->Purity +

Caption: Logical relationships between key parameters for optimizing synthesis yield and purity.

Experimental Protocols

Disclaimer: The following protocol is a representative methodology based on established chemical principles for related compounds. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid from 6-Nitroveratric Acid Derivative (This protocol is for a closely related isomer and demonstrates a high-yield procedure).[6]

  • Saponification:

    • Dissolve 48.13 g (0.729 mol) of KOH pellets (85% purity) in 250 mL of ice water.

    • Add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate to the solution.

    • Heat the resulting green suspension to 70°C. The solution will turn dark red.

    • Monitor the reaction by HPLC. Once complete, cool the solution to room temperature.

    • Adjust the pH to 6.6 with approximately 34.6 g (0.570 mol) of glacial acetic acid, forming a red suspension.

  • Hydrogenation (Reduction):

    • Transfer the red suspension to a suitable hydrogenation reactor.

    • Add 1 g of 10% Palladium on Carbon (Pd/C) catalyst.

    • Hydrogenate at 50°C under 3.5 bar of hydrogen pressure until the reaction ceases.

    • Once hydrogenation is complete, filter off the catalyst under an inert gas atmosphere.

  • Isolation and Purification:

    • Adjust the pH of the filtrate to 5.1 with approximately 31.82 g (0.525 mol) of glacial acetic acid under an inert gas. A light green suspension will form.

    • Stir the suspension for 30 minutes at room temperature, then cool to 5°C and stir for another 30 minutes.

    • Collect the product by filtration.

    • Wash the solid product in two batches with a total of 250 mL of ice water.

    • Dry the product in a vacuum oven at 55°C for 12 hours.

    • Expected Outcome: This process yields approximately 35.18 g (83% yield) of light gray, crystalline 2-Amino-4,5-dimethoxybenzoic acid.[6]

References

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction mixture has developed a dark coloration, suggesting decomposition. What are the potential causes and solutions?

A1: A dark color, often brown or black, typically indicates the formation of polymeric tars or oxidation byproducts. Several factors can contribute to this:

  • High Reaction Temperature: Excessive heat can promote decomposition and polymerization of starting materials and products.

  • Presence of Oxidizing Impurities: Contaminants in reagents or solvents can lead to unwanted oxidation.

  • Strongly Acidic Conditions: Harsh acidic environments can cause degradation of the aromatic ring and functional groups.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature is maintained within the recommended range. A gradual increase in temperature, while monitoring for side product formation, may be necessary.

  • Reagent and Solvent Purity: Use freshly purified reagents and high-purity, dry solvents to minimize oxidizing contaminants.

  • Control of Acidity: If using a strong acid catalyst, consider a milder alternative or control the stoichiometry carefully.

Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can this be minimized?

A2: The two methoxy groups on the aromatic ring are strongly activating, which can make the mono-substituted product susceptible to further reactions, leading to di-substituted impurities.

Mitigation Strategies:

  • Stoichiometry Control: Use a precise stoichiometric amount, or only a slight excess, of the electrophilic reagent.

  • Slow Reagent Addition: Add the electrophile dropwise at a controlled temperature to maintain a low instantaneous concentration, favoring mono-substitution.

  • Choice of Lewis Acid: A milder Lewis acid may reduce the reactivity of the system and decrease the likelihood of a second substitution.

Q3: The final product is difficult to isolate and purify. What techniques can improve recovery and purity?

A3: Isolation and purification challenges can arise from the product's solubility profile or the presence of persistent impurities.

Purification and Isolation Tips:

  • Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvent systems, such as an ethanol/water mixture, to find the optimal conditions. If an oil forms, try scratching the inside of the flask or adding a seed crystal to induce crystallization.

  • Activated Carbon Treatment: If the product is colored due to impurities, recrystallizing with a small amount of activated carbon can help decolorize it.

  • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography can be an effective purification method.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A general synthetic pathway often involves a multi-step process starting from a suitable aromatic precursor. This can include nitration of an aromatic compound, followed by reduction of the nitro group to an amine, and methoxylation to install the methoxy groups. The carboxylic acid functionality can be introduced via carboxylation or hydrolysis of a nitrile.[1]

What are the primary side reactions to be aware of during this synthesis?

Common side reactions include:

  • Over-alkylation/methylation: The strongly activating methoxy groups can lead to the introduction of more than the desired number of substituents.

  • Oxidation: The electron-rich aromatic ring can be susceptible to oxidation, especially under harsh reaction conditions.[2]

  • Polymerization/Tar Formation: Strongly acidic conditions or high temperatures can lead to the formation of insoluble polymeric materials.[2]

  • Incomplete Reduction: During the conversion of a nitro group to an amine, incomplete reduction can result in nitroso or hydroxylamine intermediates.

How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine when the reaction is complete.

Data Presentation

Table 1: Representative Reaction Parameters and Outcomes for a General Benzoic Acid Synthesis

ParameterCondition ACondition BCondition C
Starting Material 3,5-Dimethoxyaniline3,5-Dimethoxytoluene2,4-Dimethoxy-6-nitroaniline
Key Transformation CarboxylationOxidationReduction
Reagents CO2, n-BuLiKMnO4H2, Pd/C
Temperature (°C) -78 to 258025
Reaction Time (h) 462
Typical Yield (%) 60-7075-85>95
Observed Purity (%) >9590-95>98
Common Side Products Di-carboxylationOver-oxidation productsIncomplete reduction

Note: This table presents typical data for related syntheses and should be used as a general guide. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound via Nitration, Reduction, and Carboxylation

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Nitration of 1,3-Dimethoxybenzene:

    • Dissolve 1,3-dimethoxybenzene in glacial acetic acid and cool the mixture to 0°C.

    • Slowly add a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Pour the reaction mixture over crushed ice and collect the precipitated 2,4-dimethoxy-1-nitrobenzene by filtration.

  • Reduction of the Nitro Group:

    • Suspend the 2,4-dimethoxy-1-nitrobenzene in ethanol.

    • Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the 2,4-dimethoxyaniline with an organic solvent.

  • Formylation (Vilsmeier-Haack Reaction):

    • To a solution of 2,4-dimethoxyaniline in an appropriate solvent, add a Vilsmeier reagent (prepared from DMF and POCl3).

    • Heat the reaction mixture to introduce a formyl group ortho to the amino group.

    • Work up the reaction by quenching with water and neutralizing.

  • Oxidation of the Aldehyde:

    • Dissolve the resulting 2-amino-4,6-dimethoxybenzaldehyde in a suitable solvent.

    • Add an oxidizing agent, such as potassium permanganate, portion-wise.

    • Monitor the reaction by TLC until the aldehyde is consumed.

    • Work up the reaction by filtering off the manganese dioxide and acidifying the filtrate to precipitate the this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Visualizations

Experimental_Workflow Start Start: 1,3-Dimethoxybenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro_Intermediate 2,4-Dimethoxy- 1-nitrobenzene Nitration->Nitro_Intermediate Reduction Reduction (SnCl2/HCl) Nitro_Intermediate->Reduction Aniline_Intermediate 2,4-Dimethoxyaniline Reduction->Aniline_Intermediate Formylation Formylation (Vilsmeier-Haack) Aniline_Intermediate->Formylation Aldehyde_Intermediate 2-Amino-4,6- dimethoxybenzaldehyde Formylation->Aldehyde_Intermediate Oxidation Oxidation (KMnO4) Aldehyde_Intermediate->Oxidation Final_Product End: 2-Amino-4,6- dimethoxybenzoic acid Oxidation->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Problem Problem Observed Dark_Color Dark Reaction Color Problem->Dark_Color Di_Substitution Di-substituted Byproduct Problem->Di_Substitution Isolation_Issue Difficult Isolation/Purification Problem->Isolation_Issue Cause_High_Temp High Temperature? Dark_Color->Cause_High_Temp Cause_Oxidation Oxidizing Impurities? Dark_Color->Cause_Oxidation Cause_Stoichiometry Incorrect Stoichiometry? Di_Substitution->Cause_Stoichiometry Cause_Solubility Poor Solubility? Isolation_Issue->Cause_Solubility Solution_Temp Reduce Temperature Cause_High_Temp->Solution_Temp Yes Solution_Purify Use Pure Reagents/Solvents Cause_Oxidation->Solution_Purify Yes Solution_Stoich Adjust Stoichiometry/ Slow Addition Cause_Stoichiometry->Solution_Stoich Yes Solution_Recrystallize Optimize Recrystallization Solvent Cause_Solubility->Solution_Recrystallize Yes

Caption: A troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: 2-Amino-4,6-dimethoxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Amino-4,6-dimethoxybenzoic acid. Due to limited specific data on this compound, this guide incorporates information from structurally related aminobenzoic acid derivatives to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound and related compounds include selecting an appropriate solvent for recrystallization, preventing the product from "oiling out" instead of crystallizing, removing colored impurities, and maximizing yield. The presence of both polar (amino and carboxylic acid) and non-polar (dimethoxy-substituted benzene ring) functional groups can complicate solvent selection.

Q2: What is the recommended starting method for purification?

Recrystallization is the most common and often the first method to attempt for purifying compounds like this compound.[1] If recrystallization fails to yield a product of sufficient purity, column chromatography is a viable alternative.[1]

Q3: How do I select a suitable solvent for recrystallization?

A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For benzoic acid derivatives, the general trend for solubility is: methanol/ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1] It is recommended to perform a small-scale solvent screen with solvents like ethanol, methanol, water, or a mixture such as ethanol/water to find the optimal system.

Q4: My purified product is colored. How can I decolorize it?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step in recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Use activated charcoal sparingly, as it can also adsorb some of the desired product, leading to a lower yield.

Q5: What analytical techniques can be used to assess the purity of this compound?

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify impurities.[2] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and similar compounds.

Problem Probable Cause(s) Solution(s)
"Oiling out" during cooling The solution is too concentrated, or the cooling is too rapid. High levels of impurities can also lower the melting point of the mixture, causing it to separate as an oil.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly, possibly by insulating the flask. If the issue persists, consider a preliminary purification step like column chromatography to remove excess impurities.
No crystal formation upon cooling The solution is too dilute (too much solvent was used). The degree of supersaturation is insufficient for nucleation.Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Low yield of purified product Too much solvent was used, leading to significant product loss in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold.Use the minimum amount of hot solvent necessary for complete dissolution. Pre-heat the funnel and receiving flask before hot filtration. Always wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to obtain a second crop of crystals.
Formation of a powder or very small crystals The nucleation rate was too high due to rapid cooling or excessive agitation.[3]Reduce the solute concentration. Decrease the cooling rate by allowing the solution to cool to room temperature before placing it in an ice bath. Ensure the crystallization vessel is in a stable, vibration-free location.[3]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove any insoluble impurities or charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Protocol 2: Column Chromatography

If recrystallization does not provide the desired purity, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel

  • Selected eluent system (e.g., ethyl acetate/hexanes)

  • Chromatography column

  • Collection tubes

Methodology:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Solvent General Solubility Trend
Methanol/EthanolHigh
Ethyl AcetateMedium-High
AcetonitrileMedium
DichloromethaneMedium-Low
TolueneLow
WaterVery Low

Visualizations

The following diagrams illustrate the general workflow for purification and a decision-making process for troubleshooting common issues.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Assess Purity (e.g., HPLC, MP) Recrystallization->Purity_Check1 Chromatography Column Chromatography Pure_Product Pure Product Chromatography->Pure_Product Purity_Check1->Pure_Product Purity OK Impure Product Still Impure Purity_Check1->Impure Purity Not OK Impure->Chromatography

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree Start Crystallization Issue? OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Forming? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol1 Reheat, Add Solvent, Cool Slowly OilingOut->Sol1 Yes Sol2 Concentrate Solution, Scratch or Seed NoCrystals->Sol2 Yes Sol3 Use Minimal Hot Solvent, Wash with Ice-Cold Solvent LowYield->Sol3 Yes

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Derivatization of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2-Amino-4,6-dimethoxybenzoic acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for my analysis?

A1: Derivatization is often essential to improve the analytical properties of this compound for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary reasons for derivatization are:

  • Increased Volatility: For GC analysis, the inherent polarity of the amino and carboxylic acid groups makes the molecule non-volatile. Derivatization converts these polar groups into less polar, more volatile moieties, allowing the compound to be analyzed in the gas phase.[1][2]

  • Improved Chromatographic Separation: Derivatization can reduce peak tailing and improve peak shape, leading to better resolution and more accurate quantification.[1]

  • Enhanced Detection: By introducing a chromophore or fluorophore, derivatization can significantly increase the sensitivity of detection, especially for HPLC with UV-Vis or fluorescence detectors.[3][4]

Q2: What are the most common derivatization strategies for this compound?

A2: The most common strategies target the active hydrogens on the amino (-NH2) and carboxylic acid (-COOH) functional groups. These include:

  • Silylation: This is a very common technique for GC analysis where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1]

  • Acylation: This method can be used for both GC and HPLC to introduce an acyl group, often a fluorinated one to enhance detectability for electron capture detection (ECD) in GC.[2]

  • Esterification (Alkylation): This is a common method to derivatize the carboxylic acid group, making the molecule more volatile for GC analysis.[5]

Q3: Can I derivatize both the amino and carboxylic acid groups simultaneously?

A3: Yes, it is often desirable to derivatize both functional groups. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can react with both the amino and carboxylic acid groups in a single step.[1]

Q4: My sample is in an aqueous solution. Can I still perform silylation?

A4: Silylation reagents are highly sensitive to moisture and will preferentially react with water.[6] Therefore, it is crucial to work under anhydrous conditions. If your sample is in an aqueous solution, you will need to either extract the analyte into a dry organic solvent or completely evaporate the water before adding the silylation reagent.[6]

Q5: How can I avoid the formation of multiple derivatives?

A5: The formation of multiple derivatives can be a problem, especially with molecules that have several reactive sites. To minimize this, it is important to optimize the reaction conditions, such as the molar ratio of the derivatizing reagent to the analyte and the reaction temperature and time. Driving the reaction to completion by using a sufficient excess of the derivatizing reagent can help ensure the formation of a single, fully derivatized product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or no derivatization yield Presence of moisture in the sample or reagents (especially for silylation).Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is aqueous, perform a solvent exchange or evaporate to dryness before adding the derivatization reagent.[1][6]
Insufficient amount of derivatizing reagent.Increase the molar excess of the derivatization reagent. A 4-6x molar excess is often recommended for complete derivatization.[7]
Suboptimal reaction temperature or time.Optimize the reaction temperature and time. For silylation with BSTFA, heating at 70°C for 30 minutes is a good starting point.[6] For MTBSTFA, heating at 100°C for up to 4 hours may be necessary.[1]
Incorrect pH for the reaction.For some derivatization reactions, pH is critical. For example, AccQ•Tag derivatization for amino acids requires a pH between 8.2 and 10.1.[7] Ensure your reaction mixture is at the optimal pH for the chosen reagent.
Presence of multiple peaks for the derivatized analyte in the chromatogram Incomplete derivatization leading to a mixture of partially and fully derivatized products.Increase the reaction time, temperature, or the amount of derivatizing reagent to drive the reaction to completion.
Formation of unwanted byproducts.Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, using a catalyst, or changing the solvent.
Degradation of the derivative.Some derivatives are not stable over long periods or at high temperatures. Analyze the sample as soon as possible after derivatization and avoid excessive heat in the GC inlet. MTBSTFA derivatives are generally more stable than TMS derivatives.[1]
Poor peak shape (e.g., tailing) Adsorption of the underivatized or partially derivatized analyte to active sites in the GC or HPLC system.Ensure complete derivatization. Use a column with appropriate inertness.
The derivatization reagent or byproducts are interfering with the chromatography.Perform a cleanup step after derivatization to remove excess reagent and byproducts. This could involve liquid-liquid extraction or solid-phase extraction.

Experimental Protocols

Below are detailed methodologies for common derivatization procedures that can be adapted for this compound. Note: These are general protocols and may require optimization for your specific application and instrumentation.

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the derivatization of both the amino and carboxylic acid groups using BSTFA.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with screw caps and PTFE-lined septa

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Quantitative Data for Optimization:

ParameterRecommended RangeStarting Point
BSTFA Volume 50 - 200 µL100 µL
Solvent Volume 50 - 200 µL100 µL
Reaction Temperature 60 - 100 °C70 °C
Reaction Time 15 - 60 minutes30 minutes
Protocol 2: Esterification of the Carboxylic Acid Group for GC Analysis

This protocol focuses on the derivatization of the carboxylic acid group using an alcohol and an acid catalyst.

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)

  • Reaction vials with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a reaction vial equipped with a reflux condenser, dissolve 10 mg of this compound in 2 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ester derivative with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in a known volume of solvent for GC analysis.

Quantitative Data for Optimization:

ParameterRecommended RangeStarting Point
Alcohol Volume 1 - 5 mL2 mL
Catalyst Amount 1 - 5 drops2 drops
Reaction Temperature RefluxReflux
Reaction Time 1 - 4 hours1.5 hours

Visualizing the Workflow

Derivatization and Analysis Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Start with This compound Dry Evaporate to Dryness (if in solution) Start->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve Add_Reagent Add Derivatizing Reagent (e.g., BSTFA) Dissolve->Add_Reagent Heat Heat Reaction (e.g., 70°C for 30 min) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS or HPLC Cool->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Caption: General workflow for derivatization and analysis.

Troubleshooting Logic

Troubleshooting_Logic Start Problem: Low/No Derivatization Yield Moisture Check for Moisture in Sample/Reagents? Start->Moisture Reagent_Amount Sufficient Derivatizing Reagent? Moisture->Reagent_Amount No Sol_Moisture Solution: Dry Sample/Use Anhydrous Reagents Moisture->Sol_Moisture Yes Conditions Optimal Reaction Temp/Time? Reagent_Amount->Conditions Yes Sol_Reagent Solution: Increase Molar Excess of Reagent Reagent_Amount->Sol_Reagent No pH_Check Correct pH for Reaction? Conditions->pH_Check Yes Sol_Conditions Solution: Optimize Temperature and Time Conditions->Sol_Conditions No Sol_pH Solution: Adjust pH of Reaction Mixture pH_Check->Sol_pH No

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: 2-Amino-4,6-dimethoxybenzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a versatile building block in organic synthesis.[1] It serves as a key intermediate in the preparation of various pharmaceutical compounds and other biologically active molecules.[1][2] Its unique structure, featuring amino, methoxy, and carboxylic acid functional groups, allows for diverse chemical modifications, making it valuable in medicinal chemistry and drug discovery.[1][2]

Q2: What are the recommended storage and handling procedures for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For specific handling precautions, always refer to the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[1]

Q3: What are the typical solvents for dissolving this compound?

A3: Based on the general solubility trends of related benzoic acid derivatives, this compound is expected to be most soluble in polar organic solvents. The general trend for solubility is: methanol/ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, purification, and use of this compound.

Synthesis

Problem: Low or no yield of the desired product during synthesis.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Possible Cause 2: Sub-optimal reaction temperature.

    • Solution: The reaction temperature can significantly impact the reaction rate and yield. Optimize the temperature based on literature procedures for similar syntheses. For instance, some syntheses of related compounds involve heating to reflux.

  • Possible Cause 3: Inactive or impure starting materials.

    • Solution: Ensure the purity and reactivity of your starting materials. If necessary, purify the starting materials before use.

  • Possible Cause 4: Presence of moisture or air.

    • Solution: Some reactions are sensitive to moisture and air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Problem: Formation of significant side products.

  • Possible Cause 1: Incorrect stoichiometry of reactants.

    • Solution: Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of undesired byproducts.

  • Possible Cause 2: Side reactions due to functional groups.

    • Solution: The amino and carboxylic acid groups on the molecule can undergo side reactions. It may be necessary to use protecting groups for one or both of these functionalities during the synthesis, which are then removed in a subsequent step.

  • Possible Cause 3: Decarboxylation.

    • Solution: During nitration of dimethoxybenzoic acids, decarboxylation can be a significant side reaction, especially at larger scales.[2] Careful optimization of reaction conditions, such as temperature and the rate of addition of nitrating agents, is crucial to minimize this.[2]

Purification

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Inappropriate recrystallization solvent.

    • Solution: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system (a mixture of two or more solvents) may be necessary to achieve the desired solubility profile.

  • Possible Cause 2: Presence of impurities with similar polarity to the product.

    • Solution: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with similar polarities. A range of stationary phases (e.g., silica gel, alumina) and mobile phases (solvent systems) can be employed.

  • Possible Cause 3: Oiling out during recrystallization.

    • Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can often be resolved by using a larger volume of solvent, changing the solvent system, or cooling the solution more slowly with vigorous stirring.

Experimental Use

Problem: Inconsistent results in biological assays.

  • Possible Cause 1: Impure compound.

    • Solution: Ensure the purity of your this compound using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Impurities can interfere with biological assays and lead to erroneous results.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Assess the stability of the compound under your experimental conditions (e.g., pH, temperature, light exposure). Store stock solutions appropriately (e.g., at -20°C or -80°C) and prepare fresh working solutions for each experiment if stability is a concern.

  • Possible Cause 3: Low solubility in assay buffer.

    • Solution: If the compound has low solubility in aqueous buffers, a co-solvent such as Dimethyl sulfoxide (DMSO) or ethanol may be required. However, it is crucial to determine the tolerance of your biological system to these co-solvents and to include appropriate vehicle controls in your experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₁NO₄[3]
Molecular Weight197.19 g/mol [3]
AppearanceOff-white to light brown powder
Melting PointNot available
pKa (predicted)Not available

Table 2: Qualitative Solubility of Related Benzoic Acid Derivatives

SolventSolubilityReference
MethanolSoluble[2]
EthanolSoluble[2]
Ethyl AcetateSoluble[2]
AcetonitrileSoluble[2]
DichloromethaneSlightly Soluble[2]
TolueneSlightly Soluble[2]
WaterSparingly Soluble[2]

Note: This table provides a general solubility trend for related compounds and should be used as a guideline. Experimental determination of solubility for this compound is recommended.

Experimental Protocols

General Synthesis Workflow for a Substituted 2-Aminobenzoic Acid (Illustrative)

This protocol describes a general synthetic route that can be adapted for the synthesis of this compound, starting from a substituted nitrobenzene derivative.

  • Reduction of the Nitro Group:

    • Dissolve the starting nitro-aromatic compound in a suitable solvent (e.g., ethanol, methanol, or water).

    • Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, neutralize the reaction mixture carefully. If using SnCl₂, basify the solution to precipitate tin salts, which are then removed by filtration.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture).

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start Start: Substituted Nitro-aromatic reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) start->reduction workup Reaction Workup (Neutralization, Extraction) reduction->workup crude_product Crude 2-Amino-substituted Benzoic Acid workup->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product Pure this compound drying->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

G low_yield Low Reaction Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_products Significant Side Products? low_yield->side_products No monitor_rxn Action: Monitor reaction (TLC/HPLC) and extend reaction time. incomplete_rxn->monitor_rxn Yes check_conditions Action: Check reaction conditions (temperature, solvent). incomplete_rxn->check_conditions No impure_reagents Impure Reagents? side_products->impure_reagents No optimize_stoichiometry Action: Optimize stoichiometry and consider protecting groups. side_products->optimize_stoichiometry Yes purify_reagents Action: Purify starting materials. impure_reagents->purify_reagents Yes impure_reagents->check_conditions No

Caption: A logical troubleshooting workflow for addressing low yield in synthesis experiments.

Disclaimer: This guide is intended for informational purposes only. All experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all relevant safety protocols.

References

Technical Support Center: Synthesis of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-Amino-4,6-dimethoxybenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide strategies to avoid the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes start from commercially available precursors and typically involve a sequence of reactions such as nitration, reduction, and carboxylation. One common strategy begins with the nitration of a suitable dimethoxybenzene derivative, followed by the reduction of the nitro group to an amine, and subsequent introduction of the carboxylic acid group.[1] An alternative route involves the synthesis from 3,5-dimethoxyaniline.[2]

Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?

A2: Temperature, reaction time, and the stoichiometry of reagents are critical parameters. For instance, in nitration reactions, higher temperatures can lead to the formation of dinitro-isomers and oxidative byproducts.[2] During the reduction of nitro groups, incomplete reactions can leave starting material or intermediate nitro-amino compounds as impurities. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the desired product and the impurities. Column chromatography can also be employed for more challenging separations. Washing the crude product with appropriate aqueous solutions can help remove inorganic salts and other water-soluble impurities.

Troubleshooting Guides

Route 1: Nitration of 1,3-Dimethoxybenzene followed by Reduction and Carboxylation

This route is a common approach but can be prone to the formation of several impurities if not performed under optimal conditions.

Problem 1: Presence of Isomeric Impurities (e.g., 2-Amino-4,6-dinitrobenzoic acid or other positional isomers)

  • Possible Cause: The nitration of 1,3-dimethoxybenzene can potentially yield dinitro products or other positional isomers if the reaction conditions are too harsh or not well-controlled. The methoxy groups are strongly activating and direct the electrophilic substitution to the ortho and para positions.[3]

  • Troubleshooting Steps:

    • Control Reaction Temperature: Perform the nitration at a low temperature (e.g., 0-5 °C) to enhance the selectivity for mono-nitration.

    • Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of the starting material to maintain a low concentration of the nitrating species and control the exotherm.

    • Optimize Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent to avoid over-nitration.

    • Purification: Isomeric impurities can often be separated by careful recrystallization or column chromatography.

Problem 2: Formation of Oxidative Byproducts (e.g., Quinone-like compounds)

  • Possible Cause: The highly activated 1,3-dimethoxybenzene ring is susceptible to oxidation by the nitrating mixture, especially at elevated temperatures, leading to the formation of colored quinone-type byproducts.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Strictly control the reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.

    • Use Milder Nitrating Agents: Consider using alternative, milder nitrating agents if oxidation is a persistent issue.

    • Degas Solvents: Ensure that the solvents used are free of dissolved oxygen.

Problem 3: Incomplete Reduction of the Nitro Group

  • Possible Cause: The reduction of the dinitro intermediate to the diamine may be incomplete, resulting in the presence of a nitro-amino intermediate (e.g., 2-Amino-4-nitro-6-methoxybenzoic acid).

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the catalyst used for hydrogenation (e.g., Pd/C) is active. Use a fresh batch if necessary.

    • Reaction Time and Hydrogen Pressure: Monitor the reaction progress by TLC or HPLC and ensure the reaction is allowed to proceed to completion. Adjust the reaction time or hydrogen pressure as needed.

    • Choice of Reducing Agent: A variety of reducing agents can be used, such as catalytic hydrogenation or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). The choice of reagent can influence the selectivity and completeness of the reduction.

Route 2: Synthesis from 3,5-Dimethoxyaniline

This route avoids the nitration step but involves other transformations that can introduce impurities.

Problem 1: Incomplete Carboxylation

  • Possible Cause: If the carboxylic acid group is introduced via a Sandmeyer-type reaction (diazotization followed by cyanation and hydrolysis) or other carboxylation methods, incomplete reaction can leave the starting aniline or intermediate nitrile as an impurity.

  • Troubleshooting Steps:

    • Diazotization Conditions: Ensure complete diazotization of the aniline by using an adequate amount of sodium nitrite and maintaining a low temperature.

    • Hydrolysis of Nitrile: The hydrolysis of the intermediate nitrile to the carboxylic acid can be sluggish. Ensure sufficient reaction time and appropriate acid or base concentration for complete conversion. The corresponding amide is a common byproduct of incomplete hydrolysis.[4][5][6]

Problem 2: Formation of Phenolic Impurities

  • Possible Cause: During the Sandmeyer reaction, the diazonium salt can react with water to form a phenol as a significant byproduct, especially if the temperature is not well-controlled.[7]

  • Troubleshooting Steps:

    • Low Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent displacement reaction to minimize the formation of the phenolic byproduct.

    • Controlled Addition: Add the reagents slowly and in a controlled manner.

Summary of Potential Impurities and Analytical Methods

Potential Impurity Originating Step Recommended Analytical Method
2,4-Dinitro-1,5-dimethoxybenzeneNitrationHPLC, LC-MS, NMR
4,6-Dinitro-1,3-dimethoxybenzeneNitrationHPLC, LC-MS, NMR
Quinone-type byproductsNitration (Oxidation)UV-Vis, LC-MS
2-Nitro-4,6-dimethoxyanilineIncomplete ReductionHPLC, LC-MS
2-Amino-4,6-dimethoxybenzamideIncomplete Nitrile HydrolysisHPLC, LC-MS, IR
2-Hydroxy-4,6-dimethoxybenzoic acidSandmeyer Reaction (Hydrolysis of diazonium salt)HPLC, LC-MS
3,5-DimethoxyanilineIncomplete Reaction (Starting Material)HPLC, GC-MS

Experimental Protocols

Conceptual Protocol: Synthesis via Nitration, Reduction, and Hydrolysis

This is a conceptual protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Dinitration of 1,3-Dimethoxybenzene

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a solution of 1,3-dimethoxybenzene in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for the recommended reaction time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution.

  • Dry the crude dinitro product under vacuum.

Step 2: Reduction of the Dinitro Compound

  • In a hydrogenation vessel, suspend the crude dinitro compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the mixture at room temperature until the hydrogen uptake ceases. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and any nitro-amino intermediates.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamino compound.

Step 3: Conversion to this compound (via Sandmeyer and Hydrolysis)

  • Dissolve the crude diamine in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Remove the solvent to obtain the crude nitrile.

  • Hydrolyze the crude nitrile by refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) until the reaction is complete (monitored by TLC or HPLC).

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the crude this compound.

  • Purify the final product by recrystallization.

Visualizations

Synthesis_Troubleshooting cluster_route1 Route 1: Nitration Pathway cluster_route2 Route 2: From 3,5-Dimethoxyaniline start1 1,3-Dimethoxybenzene nitration Nitration (HNO3/H2SO4) start1->nitration dinitro 2,4-Dinitro-1,5- dimethoxybenzene nitration->dinitro dinit_iso Dinitro Isomers nitration->dinit_iso High Temp/ Excess Reagent quinone Quinone Byproducts nitration->quinone High Temp reduction Reduction (e.g., Pd/C, H2) dinitro->reduction diamino Diaminodimethoxybenzene reduction->diamino nitro_amino Nitro-amino Intermediate reduction->nitro_amino Incomplete Reaction carboxylation1 Carboxylation diamino->carboxylation1 product This compound carboxylation1->product start2 3,5-Dimethoxyaniline diazotization Diazotization (NaNO2/H+) start2->diazotization diazonium Diazonium Salt diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation phenol Phenolic Byproduct diazonium->phenol High Temp nitrile 2-Cyano-4,6- dimethoxy aniline cyanation->nitrile hydrolysis Hydrolysis (H+ or OH-) nitrile->hydrolysis product2 This compound hydrolysis->product2 amide Amide Intermediate hydrolysis->amide Incomplete Reaction

Caption: Troubleshooting potential impurity formation in two synthetic routes to this compound.

experimental_workflow start Start: Choose Synthetic Route step1 Step 1: Perform Reaction (e.g., Nitration, Reduction, etc.) start->step1 monitoring Step 2: Monitor Reaction Progress (TLC, HPLC) step1->monitoring monitoring->step1 Incomplete workup Step 3: Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete isolation Step 4: Isolate Crude Product (Filtration, Evaporation) workup->isolation analysis Step 5: Analyze Crude Product (Purity Check) isolation->analysis purification Step 6: Purify Product (Recrystallization, Chromatography) analysis->purification Impurities Present final_analysis Step 7: Final Product Analysis (Purity, Structure Confirmation) analysis->final_analysis Pure purification->final_analysis end End: Pure 2-Amino-4,6- dimethoxybenzoic acid final_analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Stability issues of 2-Amino-4,6-dimethoxybenzoic acid and its solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-4,6-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound, like other aminobenzoic acid derivatives, is susceptible to degradation under certain conditions. The primary stability concerns include:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored impurities and a change in the material's appearance from off-white or light brown to darker shades. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Photodegradation: Exposure to UV or visible light can induce degradation, often leading to discoloration and the formation of complex degradation products.[1][2]

  • Thermal Decomposition: Elevated temperatures can cause decarboxylation (loss of CO2) and other degradation reactions.

  • pH Sensitivity: The compound's stability can be influenced by the pH of the solution. Both strongly acidic and basic conditions may promote hydrolysis or other degradation pathways.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to follow these storage guidelines:

  • Temperature: Store in a cool, dry place, typically at room temperature (15–25 °C), unless otherwise specified by the supplier.[3]

  • Light: Protect from light by storing in an amber or opaque container.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.

Q3: I've noticed a color change in my solid this compound upon storage. What could be the cause and is it still usable?

A3: A color change, typically darkening, is a common indicator of degradation, most likely due to oxidation of the amino group. While a slight color change may not significantly impact the purity for some applications, it is a sign of instability. For sensitive experiments, it is recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, purification by recrystallization may be necessary.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this exact isomer are not extensively documented, based on the chemistry of related compounds, potential degradation products could include:

  • Oxidation products: Formation of nitroso or nitro derivatives from the oxidation of the amino group.

  • Decarboxylation product: 3,5-dimethoxyaniline, formed by the loss of the carboxylic acid group as carbon dioxide.

  • Photodegradation products: Complex polymeric materials or smaller fragmented molecules resulting from light-induced reactions.

Troubleshooting Guides

This section provides structured guidance for common experimental issues related to the stability of this compound.

Issue 1: Inconsistent Results in Aqueous Solutions

Symptoms:

  • Poor reproducibility of experimental results.

  • Drifting baseline or appearance of unexpected peaks in HPLC analysis over time.

  • Noticeable color change of the solution during the experiment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Solutions
pH-dependent degradation Monitor the pH of your solution throughout the experiment. The stability of aminobenzoic acids can be pH-sensitive.Buffer your solution to maintain a stable pH. Conduct preliminary studies to determine the optimal pH range for stability.
Oxidation in solution Prepare fresh solutions before each experiment. Sparge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.Add antioxidants to your solution if compatible with your experimental setup. Work in a glovebox or under an inert atmosphere.
Photodegradation Protect your solutions from light by using amber glassware or wrapping containers in aluminum foil.Minimize the exposure of your solutions to ambient and direct light during preparation and experimentation.
Issue 2: Degradation Observed During Sample Preparation for Analysis (e.g., HPLC)

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the initial solid material.

  • Decrease in the main peak area over a short period.

  • Discoloration of the sample solution in the autosampler vial.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Solutions
Solvent-induced degradation Test the stability of the compound in different common HPLC solvents (e.g., methanol, acetonitrile, water) over a typical analysis timeframe.Choose a solvent in which the compound exhibits the best stability. If a mixture is needed, determine the optimal composition.
Degradation in autosampler Analyze samples immediately after preparation. If not possible, store them in a cooled autosampler (e.g., 4 °C).Prepare samples in smaller batches just before injection. Use amber vials to protect from light in the autosampler.
Interaction with vial/cap material In rare cases, interactions with the vial or cap material can occur. Test with different types of vials (e.g., glass vs. polypropylene).Use inert vial and cap materials.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples and an unstressed control sample by a suitable analytical method (e.g., HPLC-UV).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Pathways main This compound oxidation Oxidation Products (e.g., Nitroso/Nitro derivatives) main->oxidation Oxidizing Agents (O₂, H₂O₂) decarboxylation Decarboxylation Product (3,5-dimethoxyaniline) main->decarboxylation Heat photodegradation Photodegradation Products (Complex mixture) main->photodegradation Light (UV/Vis) hydrolysis Hydrolysis Products (Potential cleavage of methoxy groups) main->hydrolysis Strong Acid/Base

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_pH Is the solution pH stable? start->check_pH check_light Is the solution protected from light? check_pH->check_light Yes buffer_solution Buffer the solution check_pH->buffer_solution No check_oxygen Is the solution deoxygenated? check_light->check_oxygen Yes use_amberware Use amber glassware or foil check_light->use_amberware No purge_inert_gas Purge with N₂ or Ar check_oxygen->purge_inert_gas No reproducible_results Reproducible results achieved check_oxygen->reproducible_results Yes buffer_solution->check_light use_amberware->check_oxygen purge_inert_gas->reproducible_results investigate_further Investigate other factors (e.g., solvent effects, temperature) reproducible_results->investigate_further If issues persist

Caption: Troubleshooting workflow for inconsistent results in solution.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,6-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Amino-4,6-dimethoxybenzoic acid. This document includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound involves a multi-step process beginning with the synthesis of 4,6-dimethoxyphthalic anhydride. This intermediate is then converted to 4,6-dimethoxyphthalimide, which subsequently undergoes a Hofmann rearrangement to yield the final product. This route is favored for its relatively accessible starting materials and well-understood reaction mechanisms.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Key safety considerations include the handling of corrosive reagents like bromine and strong bases (e.g., sodium hydroxide) used in the Hofmann rearrangement. The reaction can be exothermic, necessitating careful temperature control to prevent runaway reactions, especially during scale-up.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I monitor the progress of the key reactions?

A3: The progress of the reactions can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexane. HPLC provides more quantitative information on the conversion of starting materials and the formation of products and byproducts.

Q4: What are the typical yields and purity I can expect?

A4: The overall yield for the multi-step synthesis of this compound can vary depending on the scale and optimization of each step. Generally, yields for each step can range from 70% to over 90% under optimized conditions. The final product can be obtained with a purity of >98% after appropriate purification steps like recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 4,6-dimethoxyphthalic anhydride Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Side reactions, such as decarboxylation, if the temperature is too high.Maintain strict temperature control. Use a temperature controller and ensure even heating of the reaction vessel.
Incomplete amidation of 4,6-dimethoxyphthalic anhydride Insufficient ammonia or inadequate mixing.Use a sufficient excess of aqueous ammonia. Ensure vigorous stirring to promote contact between the anhydride and ammonia.
Low reaction temperature.Gently heat the reaction mixture to facilitate the reaction.
Low yield in the Hofmann rearrangement Incomplete formation of the N-bromoamide intermediate.Ensure the correct stoichiometry of bromine and base. Add the bromine solution slowly to the cooled amide solution to prevent side reactions.
Hydrolysis of the isocyanate intermediate back to the starting amide.Maintain anhydrous or low-water conditions if isolating the isocyanate is desired. For direct conversion to the amine, ensure sufficient water is present for hydrolysis.
Formation of side products like ureas.Control the reaction temperature and the rate of addition of reagents.[2]
Product is colored or contains impurities after synthesis Presence of colored byproducts from the Hofmann rearrangement.Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.
Incomplete reaction or presence of starting materials.Optimize reaction conditions to ensure complete conversion. Purify the product by recrystallization from a suitable solvent system.
Difficulty in isolating the final product The product is too soluble in the recrystallization solvent.Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or methanol/water mixtures.[3]
The product "oils out" instead of crystallizing.Ensure the recrystallization solution is not supersaturated. Add a small amount of additional hot solvent and allow the solution to cool slowly. Seeding with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxyphthalic Anhydride

This protocol is adapted from general procedures for the synthesis of substituted phthalic anhydrides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 3,5-dimethoxyphthalic acid (1.0 eq).

  • Dehydration: Add acetic anhydride (3.0-5.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4,6-dimethoxyphthalic anhydride.

Protocol 2: Synthesis of 4,6-Dimethoxyphthalimide

This protocol is based on standard amidation procedures for phthalic anhydrides.[4][5][6]

  • Reaction Setup: In a round-bottom flask, suspend 4,6-dimethoxyphthalic anhydride (1.0 eq) in water.

  • Amidation: Add an excess of concentrated aqueous ammonia (e.g., 10 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to 100 °C for 1-2 hours to effect cyclization to the imide.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4,6-dimethoxyphthalimide.

Protocol 3: Synthesis of this compound via Hofmann Rearrangement

This protocol is a general procedure for the Hofmann rearrangement.[2][7]

  • Reaction Setup: In a flask, dissolve sodium hydroxide (4.0 eq) in water and cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite solution.

  • Amide Addition: In a separate flask, dissolve 4,6-dimethoxyphthalimide (1.0 eq) in a cold solution of sodium hydroxide (2.0 eq) in water.

  • Reaction: Slowly add the cold sodium hypobromite solution to the phthalimide solution, maintaining the temperature below 10 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

  • Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The product will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water or methanol/water mixture to obtain pure this compound.[3]

Quantitative Data

Table 1: Reaction Parameters for the Synthesis of this compound
Step Reactants Reagents/Solvents Temperature (°C) Time (h) Typical Yield (%)
1. Anhydride Formation 3,5-Dimethoxyphthalic acidAcetic anhydride1402-485-95
2. Imide Formation 4,6-Dimethoxyphthalic anhydrideAqueous Ammonia1001-290-98
3. Hofmann Rearrangement 4,6-DimethoxyphthalimideNaOH, Br₂, H₂O0-702-470-85
4. Purification Crude this compoundEthanol/WaterReflux then cool->98% purity

Visualizations

Synthesis_Workflow A 3,5-Dimethoxyphthalic Acid B 4,6-Dimethoxyphthalic Anhydride A->B Acetic Anhydride, Reflux C 4,6-Dimethoxyphthalimide B->C Aq. Ammonia, Heat D This compound C->D NaOH, Br2, Heat

Caption: Synthetic workflow for this compound.

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Amide 4,6-Dimethoxyphthalimide N_Bromoamide N-Bromo-4,6-dimethoxyphthalimide Amide->N_Bromoamide Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Amine This compound Carbamic_Acid->Amine -CO2

Caption: Key steps of the Hofmann rearrangement.

References

Overcoming poor solubility of 2-Amino-4,6-dimethoxybenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2-Amino-4,6-dimethoxybenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic compound containing both a weakly acidic carboxylic acid group and a weakly basic amino group.[1] Its structure, featuring two methoxy groups, also influences its solubility.[1] Generally, it exhibits low solubility in water and non-polar organic solvents. Solubility is significantly better in polar organic solvents. Research on related benzoic acid derivatives suggests a general solubility trend of: methanol/ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound is highly dependent on pH.[2][3] In acidic to neutral aqueous solutions, the carboxylic acid group is protonated, leading to lower solubility. As the pH becomes more basic, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water.[2][3] Therefore, increasing the pH of an aqueous solution is a common strategy to dissolve this compound.

Q3: Which organic solvents are recommended for dissolving this compound for reactions?

A3: Based on the solubility of structurally similar compounds and general principles, polar aprotic solvents are excellent choices for dissolving this compound. Recommended solvents include:

  • N,N-Dimethylformamide (DMF) [2]

  • Dimethyl sulfoxide (DMSO) [2]

Polar protic solvents like ethanol and methanol are also effective.[1] For a related compound, 2-amino-5-fluorobenzoic acid, the solubility is approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[4]

Q4: Can heating be used to improve the solubility of this compound?

A4: Yes, gently heating the solvent while dissolving this compound can increase both the rate of dissolution and the total amount of solute that can be dissolved.[2] However, it is crucial to ensure the compound is thermally stable at the applied temperature to avoid degradation. Prolonged heating should be avoided.[5]

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen reaction solvent.

This guide provides a step-by-step approach to address solubility issues at the start of your experiment.

start Start: Compound is insoluble check_solvent Step 1: Verify Solvent Choice Is the solvent polar (e.g., DMF, DMSO, Methanol)? start->check_solvent polar_solvent Yes check_solvent->polar_solvent Yes nonpolar_solvent No check_solvent->nonpolar_solvent No increase_volume Step 2: Increase Solvent Volume Is the concentration high? polar_solvent->increase_volume change_solvent Action: Switch to a recommended polar solvent. nonpolar_solvent->change_solvent change_solvent->start yes_volume Yes increase_volume->yes_volume Yes no_volume No increase_volume->no_volume No add_solvent Action: Add more solvent to decrease concentration. yes_volume->add_solvent gentle_heat Step 3: Apply Gentle Heat Is the compound thermally stable? no_volume->gentle_heat success Success: Compound Dissolved add_solvent->success yes_heat Yes gentle_heat->yes_heat Yes no_heat No gentle_heat->no_heat No apply_heat Action: Heat gently (e.g., 40-50°C) with stirring. yes_heat->apply_heat use_cosolvent Step 4: Use a Co-solvent System no_heat->use_cosolvent apply_heat->success use_cosolvent->success failure Further Action Needed use_cosolvent->failure

Caption: Troubleshooting workflow for initial dissolution.

Issue 2: The compound precipitates out of solution during the reaction or upon cooling.

This guide addresses precipitation issues that can occur after initial dissolution.

start Start: Compound precipitates during reaction/cooling check_ph Step 1: Check pH (if aqueous) Is the pH acidic or neutral? start->check_ph ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No adjust_ph Action: Add a base (e.g., NaOH) dropwise to increase pH and re-dissolve. ph_yes->adjust_ph check_temp Step 2: Check Temperature Did the reaction cool down? ph_no->check_temp success Success: Precipitation Resolved adjust_ph->success temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No maintain_temp Action: Maintain a slightly elevated temperature if the reaction allows. temp_yes->maintain_temp check_concentration Step 3: Check Concentration Is the solution highly concentrated? temp_no->check_concentration maintain_temp->success conc_yes Yes check_concentration->conc_yes Yes conc_no No check_concentration->conc_no No dilute_solution Action: Prepare a more dilute solution if the protocol permits. conc_yes->dilute_solution failure Consider Co-solvent System conc_no->failure dilute_solution->success

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation

SolventChemical ClassEstimated Solubility (at 25°C)Notes
WaterProticPoorly SolubleSolubility significantly increases with an increase in pH.[2]
MethanolPolar ProticSolubleA good starting point for reactions.[1]
EthanolPolar ProticSolubleSimilar to methanol, a good solvent choice.[1]
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleOften used for poorly soluble reactants.[2]
Dimethyl sulfoxide (DMSO)Polar AproticHighly SolubleAnother excellent choice for challenging solutes.[2]
AcetonitrilePolar AproticModerately SolubleMay require heating or a co-solvent.[1]
Dichloromethane (DCM)HalogenatedSlightly SolubleGenerally not a preferred solvent.[1]
TolueneAromatic HydrocarbonVery Poorly SolubleNot recommended for dissolving this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent

Objective: To prepare a solution of this compound in an organic solvent for use in a chemical reaction.

Materials:

  • This compound

  • Recommended solvent (e.g., DMF, DMSO, or Methanol)

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Optional: Heating mantle or water bath, ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound and add it to the reaction vessel.

  • Add the chosen organic solvent to the vessel.

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, gently warm the mixture to 40-50°C with continuous stirring.[2]

  • Alternatively, place the vessel in an ultrasonic bath for 10-15 minute intervals until the solid is completely dissolved.[2]

  • Once dissolved, proceed with the addition of other reagents as required by your reaction protocol.

Protocol 2: Enhancing Aqueous Solubility of this compound via pH Adjustment

Objective: To dissolve this compound in an aqueous medium by forming its carboxylate salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Suspend the desired amount of this compound in deionized water in a beaker.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the pH of the solution.

  • Continue adding the base until the solid has completely dissolved, indicating the formation of the soluble sodium salt.[2] The final pH will be in the basic range.

  • Record the final volume and pH of the solution.

  • Caution: Ensure that the basic pH is compatible with your subsequent experimental steps. If necessary, the pH can be readjusted, but this may cause the compound to precipitate.

start Start: Undissolved Compound select_solvent Select Appropriate Solvent (e.g., DMF, DMSO, Methanol) start->select_solvent add_compound Add Compound to Solvent select_solvent->add_compound stir Stir at Room Temperature add_compound->stir check_dissolution Is it fully dissolved? stir->check_dissolution dissolved_yes Yes check_dissolution->dissolved_yes Yes dissolved_no No check_dissolution->dissolved_no No success Solution Prepared dissolved_yes->success gentle_heat Apply Gentle Heat (40-50°C) dissolved_no->gentle_heat or_sonicate OR Use Ultrasonic Bath dissolved_no->or_sonicate final_check Check for Dissolution gentle_heat->final_check or_sonicate->final_check final_check->success

Caption: Experimental workflow for dissolving in organic solvents.

References

Technical Support Center: Analysis of 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 2-Amino-4,6-dimethoxybenzoic acid. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary Silanol Interactions: The basic amino group of the analyte can interact with acidic silanol groups on the silica-based column packing.[1] - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds. - Column Contamination: Buildup of contaminants on the column inlet frit or packing material.[1]- Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the amino group, reducing secondary interactions.[1] - Use a Deactivated Column: Employ a column with end-capping or a modern, high-purity silica column with minimal silanol activity. - Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to block active silanol sites. - Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants.[2] If this fails, replace the column.
Shifting Retention Times - Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.[3] - Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[3] - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of solvents. Degas the mobile phase before use.[3] - Use a Column Oven: Maintain a constant column temperature for consistent results.[3] - Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase until a stable baseline is achieved before injecting samples.
Poor Resolution - Suboptimal Mobile Phase: The mobile phase composition may not be strong enough or selective enough to separate the analyte from impurities. - Column Degradation: Loss of stationary phase or column efficiency over time.- Optimize Mobile Phase: Adjust the organic-to-aqueous ratio or try a different organic solvent (e.g., methanol instead of acetonitrile) to improve selectivity. - Perform a Gradient Elution: A gradient can help resolve closely eluting peaks. - Replace the Column: If the column has degraded, it will need to be replaced.
High Backpressure - Blocked Frit or Column: Particulate matter from the sample or mobile phase can clog the column inlet frit.[2] - Precipitation: The sample may be precipitating in the mobile phase.- Filter Samples and Mobile Phase: Use a 0.45 µm filter for all samples and mobile phases to remove particulates. - Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any blockage.[2] - Check Sample Solubility: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape / No Peak - Low Volatility: The amino and carboxylic acid groups make the molecule non-volatile, leading to poor chromatography.[4] - Thermal Degradation: The analyte may be degrading at the high temperatures of the GC inlet.- Derivatization: The most crucial step is to derivatize the sample to increase its volatility and thermal stability. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common for amino acids.[4][5]
Variable Peak Areas - Inconsistent Derivatization: The derivatization reaction may not be going to completion consistently. - Injector Issues: Problems with the syringe or inlet liner can lead to variable injection volumes.- Optimize Derivatization: Ensure the reaction conditions (temperature, time, reagent amount) are optimized and consistent for all samples and standards. - Use an Internal Standard: Add an internal standard prior to derivatization to correct for variations in reaction efficiency and injection volume. - Perform Inlet Maintenance: Regularly replace the inlet liner and septum.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point is a reverse-phase HPLC method using a C18 column.[6][7] Given the presence of a basic amino group, an acidic mobile phase is recommended to ensure good peak shape. For example, a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) at a flow rate of 1.0 mL/min with UV detection around 254 nm would be a suitable starting point.[8]

Q2: Why is my peak for this compound tailing in HPLC?

Peak tailing for this compound is likely due to the interaction of its basic amino group with acidic silanol groups on the surface of the silica-based column packing.[1] This can be addressed by lowering the mobile phase pH (e.g., to pH 3) to protonate the amine, using a modern end-capped column, or adding a competing base like triethylamine to the mobile phase.[1]

Q3: Do I need to derivatize this compound for GC-MS analysis?

Yes, derivatization is highly recommended. The polar amino and carboxylic acid functional groups make the molecule non-volatile and prone to adsorption and thermal degradation in the GC system.[4] Derivatization, typically silylation with agents like BSTFA or MSTFA, converts these polar groups into less polar and more volatile trimethylsilyl (TMS) derivatives, resulting in improved peak shape and sensitivity.[4][5]

Q4: What are the expected spectroscopic properties of this compound?

  • ¹H NMR: Signals for the two methoxy groups (-OCH₃), aromatic protons on the benzene ring, the amino group (-NH₂), and the carboxylic acid proton (-COOH). The chemical shifts of the aromatic protons will be influenced by the positions of the amino and methoxy substituents.

  • ¹³C NMR: Resonances for the carbons of the methoxy groups, the aromatic ring, and the carboxyl group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring.[9][10]

Q5: How can I confirm the identity of my compound?

A combination of techniques is recommended. HPLC with UV detection can provide the retention time and UV spectrum. For unambiguous identification, mass spectrometry (MS), either coupled with HPLC (LC-MS) or GC (GC-MS) after derivatization, can provide the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise chemical structure.[11]

Quantitative Data Summary

The following table presents an example of typical HPLC-UV method validation parameters for a structurally similar compound, 2-Amino-6-methyl-4-nitrobenzoic acid.[6] These values provide a benchmark for what can be expected when developing and validating a method for this compound.

Parameter HPLC-UV Method Example
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[6]
Specificity High (can separate from structurally similar impurities).[6]
Linearity (Range) 1 - 100 µg/mL (R² > 0.999).[6]
Accuracy (% Recovery) 98.0 - 102.0%.[6]
Precision (% RSD) < 2.0%.[6]
Limit of Detection (LOD) 0.1 µg/mL.[6]
Limit of Quantification (LOQ) 0.3 µg/mL.[6]
Analysis Time ~15 minutes per sample.[6]

Experimental Protocols

The following protocols are provided as starting points and should be optimized and validated for your specific application.

Protocol 1: HPLC-UV Purity Assay

This method is designed for the quantification and purity assessment of this compound.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase at its initial conditions.

    • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Impurity Profiling (with Derivatization)

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation and Conditions:

    • GC-MS System: A GC system coupled to a mass spectrometer (e.g., single quadrupole).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.[8]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

      • Source Temperature: 230 °C.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of this compound into a reaction vial.

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

    • Cool the sample to room temperature before injection.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separate on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify vs. Standard integrate->quantify

Caption: Workflow for HPLC Analysis of this compound.

G start Peak Tailing Observed q1 Check Mobile Phase pH (Is it acidic, e.g., pH < 4?) start->q1 sol1 Adjust Mobile Phase to pH 2.5-3.5 with Formic or Phosphoric Acid q1->sol1 No q2 Is a Guard Column Used? q1->q2 Yes a1_yes Yes a1_no No sol2 Remove Guard Column and Re-inject. If fixed, replace guard column. q2->sol2 Yes q3 Is the Column Old or Heavily Used? q2->q3 No a2_yes Yes a2_no No sol3 Flush column with strong solvent. If problem persists, replace column. q3->sol3 Yes end Consider other issues: Extra-column volume, sample solvent mismatch. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Validation & Comparative

A Comparative Guide: 2-Amino-4,6-dimethoxybenzoic Acid Versus Other Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a lead compound or a synthetic building block is a critical decision. The isomeric position of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comprehensive comparison of 2-Amino-4,6-dimethoxybenzoic acid with the three common aminobenzoic acid isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (p-aminobenzoic acid or PABA).

Physicochemical Properties: A Tale of Two Methoxy Groups

The addition of two methoxy groups to the aminobenzoic acid scaffold significantly influences its properties. While direct comparative studies are limited, a comparison of their known physicochemical properties provides valuable insights.

PropertyThis compound2-Aminobenzoic acid3-Aminobenzoic acid4-Aminobenzoic acid
Molecular Formula C₉H₁₁NO₄[1][2]C₇H₇NO₂[3]C₇H₇NO₂[3]C₇H₇NO₂[3][4]
Molecular Weight ( g/mol ) 197.19[2]137.14[3]137.14[3]137.14[3][4]
Melting Point (°C) Not available146.5[3]178-180[3]187-189[3]
Water Solubility Not available3.5 g/L at 20°C[3]5.9 g/L at 15°C[3]4.7 g/L at 20°C[3][4]
pKa (carboxyl group) Not available~2.17[3]~3.07[3]~2.38-2.50[4]

Synthesis and Spectral Characterization

Synthesis:

The synthesis of this compound typically involves a multi-step process.[1] A common route includes the nitration of a suitable aromatic precursor, followed by reduction of the nitro group to an amino group and subsequent methoxylation to introduce the two methoxy groups.[1] The final step is the introduction of the carboxylic acid functionality, which can be achieved through methods like carboxylation or hydrolysis.[1]

The aminobenzoic acid isomers are commercially available and can be synthesized through various established methods.

Spectral Data:

Spectral TechniqueThis compound (Expected)Aminobenzoic Acid Isomers (Observed)
¹H NMR Signals for aromatic protons, amino protons, methoxy protons, and a carboxylic acid proton.Distinct chemical shifts for aromatic protons based on the substitution pattern. The amino and carboxylic acid proton signals are also characteristic.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, and the carboxyl carbon.Unique carbon signals for each isomer due to the different electronic environments.
FTIR (cm⁻¹) N-H stretching, O-H stretching (broad), C=O stretching, C-O stretching (methoxy), and aromatic C=C stretching.Similar characteristic peaks with slight shifts in wavenumber depending on the isomer and intramolecular hydrogen bonding.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight (197.19 g/mol ).A molecular ion peak at m/z 137.14.

Biological Activity and Applications in Drug Development

The structural differences between this compound and the other aminobenzoic acid isomers lead to distinct biological activities and potential therapeutic applications.

This compound is utilized as a versatile building block in the synthesis of various bioactive compounds and pharmaceuticals.[1] Its structural features make it a candidate for the development of novel drugs.[1] Research suggests its potential as a receptor modulator or enzyme inhibitor.[1]

Aminobenzoic acid isomers have well-defined roles in pharmacology:

  • 2-Aminobenzoic acid (Anthranilic acid) derivatives are prominent as non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[5]

  • 3-Aminobenzoic acid is the least explored isomer therapeutically.[5]

  • 4-Aminobenzoic acid (PABA) is widely known for its use in sunscreens as a UVB absorbing agent and is a crucial intermediate in the folate synthesis pathway in bacteria, making it a target for sulfonamide antibiotics.[5]

Comparative Cytotoxicity:

While direct comparative cytotoxicity data is not available, derivatives of aminobenzoic acids have shown cytotoxic effects against various cancer cell lines.[3][4] For instance, Schiff base derivatives of PABA have demonstrated cytotoxicity against the HepG2 liver cancer cell line with an IC₅₀ value of 15.0 µM.[5] The cytotoxic potential of this compound remains an area for further investigation.

Signaling Pathways and Mechanisms of Action

The different substitution patterns of these molecules dictate their interactions with cellular signaling pathways.

Signaling_Pathways

Derivatives of 2-aminobenzoic acid inhibit the COX pathway, reducing inflammation.[5] 4-Aminobenzoic acid is a precursor in the bacterial folate synthesis pathway.[5] The specific signaling pathways modulated by this compound are yet to be fully elucidated but are hypothesized to involve interactions with key cellular proteins.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and aminobenzoic acid isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Experimental_Workflow

Conclusion

The addition of two methoxy groups to the 2-aminobenzoic acid structure in this compound is expected to significantly alter its electronic and steric properties compared to the unsubstituted aminobenzoic acid isomers. While the pharmacological profiles of anthranilic acid and PABA derivatives are well-established, this compound represents a promising but underexplored scaffold in drug discovery. The lack of direct comparative experimental data highlights a clear opportunity for future research. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to systematically evaluate the potential of this compound and its derivatives as novel therapeutic agents.

References

Comparing the reactivity of 2-Amino-4,6-dimethoxybenzoic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 2-Amino-4,6-dimethoxybenzoic Acid and Structurally Related Compounds in Key Synthetic Reactions.

This guide provides an in-depth comparison of the reactivity of this compound with other substituted aminobenzoic acids. Understanding the subtle yet significant differences in reactivity conferred by the number and position of methoxy and amino substituents is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules, particularly in the pharmaceutical industry where this compound serves as a valuable intermediate.[1] This document presents available quantitative data, detailed experimental protocols for representative reactions, and visual diagrams to elucidate the underlying electronic and steric factors governing the observed reactivity trends.

Introduction to the Compounds

The reactivity of substituted benzoic acids is a cornerstone of organic synthesis. The interplay of electronic and steric effects from various functional groups can dramatically influence the reactivity of both the carboxylic acid and the aromatic ring. This guide focuses on this compound and compares its reactivity with the following structurally related compounds:

  • Anthranilic Acid (2-Aminobenzoic Acid): The parent compound, providing a baseline for comparison.

  • 2-Amino-4-methoxybenzoic Acid: To assess the effect of a single methoxy group in the para position relative to the amino group.

  • 2-Amino-6-methoxybenzoic Acid: To evaluate the impact of a single methoxy group in the ortho position, introducing potential steric hindrance.

Factors Influencing Reactivity

The reactivity of these aminobenzoic acids is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The amino group (-NH2) is a strong activating group and electron-donating through resonance, increasing the nucleophilicity of the aromatic ring. The methoxy group (-OCH3) is also electron-donating through resonance but is electron-withdrawing inductively.[2] The net effect on the aromatic ring's electron density and the acidity of the carboxylic acid depends on the position of these substituents. Generally, electron-donating groups decrease the acidity of benzoic acids by destabilizing the carboxylate anion.[3]

Steric Effects: Substituents in the ortho position to the carboxyl group can cause steric hindrance, which can impact the approach of reagents to the carboxylic acid. This "ortho effect" can also force the carboxyl group out of the plane of the benzene ring, which alters its resonance with the ring and typically increases the acidity of the benzoic acid.[4][5]

Comparative Reactivity Data

CompoundStructurepKa (Carboxylic Acid)Representative Reaction & Yield
This compound this compoundNot Experimentally Determined (Predicted to be a weak acid)Amidation: Yields of 72-79% have been reported for the synthesis of 2-amino-4,6-dimethoxybenzamide from the corresponding nitrile.
Anthranilic Acid Anthranilic Acid~2.1[2][3][6]Quinazolinone Synthesis (Niementowski Reaction): Yields can reach up to 96% with formamide under optimized conditions.[7]
2-Amino-4-methoxybenzoic Acid 2-Amino-4-methoxybenzoic AcidWeak acid[8]Esterification (Methyl Ester): A 100% yield has been reported via hydrogenation of the nitro precursor.[9]
2-Amino-6-methoxybenzoic Acid 2-Amino-6-methoxybenzoic Acid~4.83 (Predicted)[10]Used as a reagent in the synthesis of Tasquinimod.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for key reactions.

Protocol 1: Quinazolin-4-one Synthesis from Anthranilic Acid (Niementowski Reaction)

This protocol describes a high-yield synthesis of the core quinazolinone structure from anthranilic acid.

Materials:

  • Anthranilic acid

  • Formamide

  • Glycerin bath or similar heating apparatus

Procedure:

  • To 13.7 g (0.1 mol) of anthranilic acid, add 16 ml (0.4 mol) of formamide.

  • Heat the reaction mixture in a glycerin bath at 130-135 °C for 2 hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the quinazolin-4-one product. A yield of 72% can be expected under these conditions.[7] By modifying the heating method, yields of up to 96% have been reported.[7]

Protocol 2: Fischer Esterification of a Substituted p-Aminobenzoic Acid

This general protocol is for the acid-catalyzed esterification of an aminobenzoic acid with an alcohol.

Materials:

  • p-Aminobenzoic acid (or substituted analogue)

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice bath

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.

  • Slowly add 1.0 mL of concentrated H₂SO₄. A precipitate may form.

  • Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[12]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.

  • Slowly neutralize the mixture by adding a 10% Na₂CO₃ solution until gas evolution ceases and the pH is approximately 8.

  • Collect the precipitated ester product by vacuum filtration and wash with cold water.[12]

Visualization of Reaction Workflow and Influencing Factors

To better understand the processes and concepts discussed, the following diagrams are provided.

Reaction_Workflow cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification benzoic_acid Substituted Anthranilic Acid mixing Mixing and Reaction benzoic_acid->mixing amine Amine / Alcohol amine->mixing coupling Coupling Agent (e.g., EDC, HOBt) or Acid Catalyst coupling->mixing solvent Solvent (e.g., DMF, Ethanol) solvent->mixing temperature Temperature (e.g., 0°C to reflux) temperature->mixing extraction Extraction mixing->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product Amide / Ester Product purification->product

A generalized workflow for the amidation or esterification of substituted anthranilic acids.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Overall Reactivity resonance Resonance (Electron Donating: -NH2, -OCH3) reactivity->resonance induction Inductive Effect (Electron Withdrawing: -OCH3) reactivity->induction acidity Acidity (pKa) (Influenced by electronic and ortho effects) reactivity->acidity ortho_hindrance Ortho-substituent Hindrance reactivity->ortho_hindrance planarity Twisting of -COOH group (Ortho Effect) reactivity->planarity resonance->acidity induction->acidity ortho_hindrance->reactivity planarity->acidity

Key factors influencing the reactivity of substituted aminobenzoic acids.

Discussion and Conclusion

The reactivity of this compound is a complex interplay of the electronic and steric effects of its substituents. The two electron-donating methoxy groups, along with the amino group, increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. However, the methoxy group at the 6-position (ortho to the carboxyl group) introduces significant steric hindrance. This steric bulk can impede the approach of reagents to the carboxylic acid, potentially slowing down reactions like esterification and amidation compared to less hindered analogues like anthranilic acid or 2-amino-4-methoxybenzoic acid.

The "ortho effect" from the 6-methoxy group is also expected to increase the acidity of the carboxylic acid by disrupting the coplanarity between the carboxyl group and the benzene ring. This increased acidity could, in some cases, facilitate reactions where the deprotonation of the carboxylic acid is a key step.

References

Unveiling the In Vitro Biological Potential of 2-Amino-4,6-dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 2-Amino-4,6-dimethoxybenzoic acid. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this document focuses on a comparative assessment against structurally similar benzoic acid derivatives with established in vitro biological activities. The information presented herein, including detailed experimental protocols, is intended to serve as a valuable resource for designing and conducting in vitro studies to validate the therapeutic potential of this compound.

Executive Summary

This compound is an aromatic organic compound with potential as a scaffold in medicinal chemistry. While its specific biological activities are not extensively documented, its structural analogs, such as various aminobenzoic and dimethoxybenzoic acid derivatives, have demonstrated notable anti-inflammatory and anticancer properties in vitro. This guide explores these activities through a comparative lens, providing quantitative data from studies on related compounds and detailed protocols for key in vitro assays.

Comparative Analysis of Biological Activities

To infer the potential biological activities of this compound, we will compare it with two classes of structurally related compounds:

  • Anti-inflammatory Benzoic Acid Derivatives: Compounds that have been evaluated for their ability to inhibit key inflammatory mediators.

  • Anticancer Benzoic Acid Derivatives: Compounds that have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anti-inflammatory Activity of Comparator Benzoic Acid Derivatives
Compound/Derivative ClassAssay TypeTarget/MediatorCell LineActivity Metric (IC50)Reference
Anthranilic Acid Sulfonamide AnalogsAntifungal AssayGrowth InhibitionC. albicans25-50% inhibition at 4 µg/mL[1][2]
4-methoxy-5-hydroxycanthin-6-oneNitric Oxide (NO) Production AssayNO ProductionRAW 264.7Significant inhibition[3]
TNF-α Release AssayTNF-αRAW 264.7Significant inhibition[3]
Table 2: In Vitro Anticancer Activity of Comparator Benzoic Acid Derivatives
Compound/Derivative ClassAssay TypeCell Line(s)Activity Metric (IC50)Reference
Imidazolyl benzoic acid derivativesTrypan Blue Staining AssayRat spleen cellsGood anticancer activity[4]
3,4-dihydroxybenzoic acid (DHBA)HDAC Inhibition AssayHCT-116, HCT-1570% and 68% HDAC activity reduction[5]
Quinazolinone DerivativesMTT AssayMCF-7100 µM/ml[6][7]
4-((2-hydroxynaphthalen-1-yl) methyleneamino) benzoic acidNot SpecifiedHuman cervical cancer17.84 µM[7]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivativesMTT AssayMCF-7, HCT-11615.6 - 18.7 µM[7][8]
Anthranilic acid sulfonamide analogsCytotoxicity AssayMOLT-315.71 - 33.96 µg/mL[1][2]

Key In Vitro Experimental Protocols

Detailed methodologies for assessing the anti-inflammatory and anticancer potential of this compound are provided below. These protocols are based on established in vitro assays.

COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Principle: The assay measures the peroxidase component of COX-2. The peroxidase activity is assayed fluorometrically by monitoring the appearance of the oxidized product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the kit manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compound (this compound) and positive control (Celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions of the test compound.

  • Reaction Setup:

    • Add COX Assay Buffer to each well.

    • Add the test compound dilutions or positive control to the respective wells. Include a vehicle control (solvent only).

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the reaction mix to each well.

    • Add the diluted COX-2 enzyme to all wells except the no-enzyme control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[9][10]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[9][10]

TNF-α Inhibition Assay (ELISA)

This assay quantifies the amount of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, secreted by cells in culture.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of TNF-α in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Dexamethasone (positive control)

  • DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce TNF-α production. Include an unstimulated control group.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol.[11][12] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating and washing the plate.

    • Adding a detection antibody, followed by an enzyme conjugate.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to determine the concentration of TNF-α in each sample. Calculate the percentage of TNF-α inhibition for each concentration of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Test compound (this compound)

  • Doxorubicin (positive control)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in their appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value for the test compound.

Visualizing the Pathways and Processes

To further aid in the understanding of the experimental methodologies and the underlying biological pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) prep Cell Seeding (96-well plate) treat Compound Treatment (this compound) prep->treat mtt MTT Addition (Incubation) treat->mtt sol Formazan Solubilization (DMSO) mtt->sol read Absorbance Reading (570 nm) sol->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

G cluster_pathway Simplified COX-2 Inflammatory Pathway stimulus Inflammatory Stimuli (e.g., LPS) cell Macrophage stimulus->cell cox2 COX-2 Upregulation cell->cox2 aa Arachidonic Acid pgs Prostaglandins (Inflammatory Mediators) aa->pgs COX-2 inhibition This compound (Potential Inhibitor) inhibition->cox2

Caption: Simplified COX-2 inflammatory signaling pathway.

G cluster_pathway Simplified TNF-α Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_path NF-κB Pathway Activation tlr4->nfkb_path tnf_gene TNF-α Gene Transcription nfkb_path->tnf_gene tnf_protein TNF-α Protein Synthesis & Secretion tnf_gene->tnf_protein inhibition This compound (Potential Inhibitor) inhibition->nfkb_path

References

Purity Analysis of Synthesized 2-Amino-4,6-dimethoxybenzoic Acid: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized 2-Amino-4,6-dimethoxybenzoic acid, a key building block in various synthetic pathways. The performance of HPLC is compared with other common analytical techniques, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of organic compounds like this compound.[1] Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities.

Experimental Protocol: RP-HPLC

This protocol is adapted from established methods for similar substituted benzoic acids and aromatic amines.[2][3]

1. Chromatographic Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 15 minutes

2. Reagent and Sample Preparation:

  • 0.05 M Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 30:70 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Analysis Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time of the main peak. Subsequently, inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Comparison with Alternative Purity Analysis Methods

While HPLC is a highly effective method, other techniques can also be employed for purity assessment, particularly in settings with limited access to sophisticated instrumentation.[1][4]

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning of the analyte between a stationary and mobile phase.High sensitivity, high resolution, quantitative, suitable for complex mixtures.Requires specialized equipment and trained personnel, higher cost.
Melting Point Analysis A pure substance has a sharp and defined melting point. Impurities broaden and depress the melting point range.[1][4]Simple, inexpensive, provides a quick indication of purity.[1][4]Not quantitative, insensitive to small amounts of impurities, not suitable for all compounds.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a stationary phase.Fast, simple, low cost, can analyze multiple samples simultaneously.[4]Not quantitative, lower resolution than HPLC, less sensitive.
Titration (Acid-Base) The carboxylic acid group can be titrated with a standardized base to determine the molar amount of the acid.Inexpensive, provides a direct measure of the acidic functional group content.Non-specific (titrates all acidic protons), less sensitive to non-acidic impurities.

Experimental Workflow and Data Visualization

The following diagram illustrates the general workflow for the purity analysis of synthesized this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis synthesis Synthesized This compound dissolution Dissolve in Mobile Phase synthesis->dissolution filtration Filter through 0.45 µm filter dissolution->filtration injection Inject Sample into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Area Calculation chromatogram->integration purity_calc Calculate Purity (Area % Method) integration->purity_calc report report purity_calc->report Final Report

Caption: Workflow for HPLC Purity Analysis.

References

Comparative study of different synthetic routes to 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

2-Amino-4,6-dimethoxybenzoic acid is a valuable substituted anthranilic acid derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural features, including the presence of an amino group, a carboxylic acid, and two methoxy groups on the benzene ring, make it a versatile scaffold for drug design and development. This guide provides a comparative study of different synthetic routes to this important molecule, offering an objective analysis of their performance based on experimental data to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Steps Overall Yield Purity Key Advantages Key Disadvantages
1 3,5-DimethoxyanilineProtection, Ortho-lithiation/Carboxylation, DeprotectionModerateHighGood regioselectivityRequires organometallic reagents and anhydrous conditions
2 3,5-Dimethoxybenzoic AcidNitration, ReductionModerate to HighGood to HighUtilizes classical, well-established reactionsPotential for isomeric impurities during nitration, requires handling of nitric acid
3 2-Bromo-4,6-dimethoxybenzoic AcidBuchwald-Hartwig AminationHighHighHigh functional group tolerance, generally high yieldingRequires expensive palladium catalyst and ligands

Route 1: Synthesis from 3,5-Dimethoxyaniline

This route builds the molecule by introducing the carboxylic acid group onto the commercially available 3,5-dimethoxyaniline.

Experimental Protocol:

Step 1: Protection of the Amino Group 3,5-dimethoxyaniline is first protected to prevent side reactions. For example, it can be acylated with an appropriate acylating agent.

Step 2: Ortho-lithiation and Carboxylation The protected aniline undergoes directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid group at the 2-position.

Step 3: Deprotection The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield this compound.

A related multi-step synthesis of the corresponding benzamide from 3,5-dimethoxyaniline has been reported with an overall yield of 53%. The final benzamide can be hydrolyzed to the carboxylic acid.[1]

Logical Flow of Route 1:

A 3,5-Dimethoxyaniline B N-Protected 3,5-Dimethoxyaniline A->B Protection C Ortho-lithiated Intermediate B->C Ortho-lithiation D Protected 2-Amino-4,6- dimethoxybenzoic Acid C->D Carboxylation (CO2) E 2-Amino-4,6- dimethoxybenzoic Acid D->E Deprotection

Caption: Synthesis of this compound from 3,5-Dimethoxyaniline.

Route 2: Classical Approach via Nitration and Reduction

This is a traditional and widely used method for the synthesis of aromatic amines, involving the introduction of a nitro group followed by its reduction.

Experimental Protocol:

Step 1: Nitration of a Substituted Benzoic Acid A suitable dimethoxybenzoic acid precursor, such as 3,5-dimethoxybenzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature must be carefully controlled to favor the formation of the desired 2-nitro isomer.

Step 2: Reduction of the Nitro Group The resulting 2-nitro-4,6-dimethoxybenzoic acid is then reduced to the corresponding amino group. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or other selective reducing agents. For instance, nitrobenzoic acid derivatives can be effectively reduced using hydrazine hydrate in the presence of a catalyst like Raney nickel.[2]

Experimental Workflow for Route 2:

cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Reduction A Dissolve 3,5-dimethoxybenzoic acid in concentrated H2SO4 B Cool the mixture in an ice bath A->B C Slowly add concentrated HNO3 B->C D Monitor reaction (e.g., by TLC) C->D E Pour onto ice to precipitate product D->E F Filter and wash the nitro-product E->F G Dissolve nitro-product in suitable solvent F->G H Add reducing agent (e.g., SnCl2/HCl) G->H I Isolate and purify final product H->I

Caption: General workflow for the nitration and reduction route.

Route 3: Buchwald-Hartwig Amination of a Halogenated Precursor

This modern cross-coupling reaction offers a direct and often high-yielding method for the formation of the C-N bond.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-4,6-dimethoxybenzoic Acid The synthesis of the bromo-precursor is the initial step. This can be achieved through the bromination of a suitable dimethoxybenzoic acid derivative. For example, 2-bromo-4,5-dimethoxybenzoic acid can be prepared from 3,4-dimethoxytoluene in a two-step process involving bromination and subsequent oxidation with potassium permanganate, with a reported yield of 92.4% for the oxidation step.[4] A similar strategy could be employed for the 4,6-dimethoxy isomer.

Step 2: Buchwald-Hartwig Amination The 2-bromo-4,6-dimethoxybenzoic acid is then coupled with an ammonia equivalent (or a protected amine followed by deprotection) in the presence of a palladium catalyst and a suitable phosphine ligand. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with a wide range of substrates.[5][6]

Signaling Pathway Analogy for Buchwald-Hartwig Catalytic Cycle:

Pd(0)L2 Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product 2-Amino-4,6- dimethoxybenzoic Acid Reductive\nElimination->Product Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Amine R2NH Amine->Amine\nCoordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities.

  • Route 1 is attractive due to its potentially high regioselectivity but involves the use of organolithium reagents, which require stringent anhydrous conditions.

  • Route 2 represents a classic and cost-effective approach, but may require careful optimization of the nitration step to avoid the formation of unwanted isomers.

  • Route 3 is a modern and powerful method that often provides high yields and tolerates a wide range of functional groups, but the cost of the palladium catalyst and ligands can be a significant consideration.

Researchers should carefully evaluate these factors to select the most efficient and practical synthetic strategy for their specific research and development needs.

References

Unveiling the Cross-Reactivity Profile of 2-Amino-4,6-dimethoxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of small molecules is paramount for accurate data interpretation and the advancement of reliable biological assays. This guide provides a comparative analysis of the potential cross-reactivity of 2-Amino-4,6-dimethoxybenzoic acid by examining its structural analogs in two key biological assays: tyrosinase inhibition and dihydropteroate synthase (DHPS) inhibition. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally similar compounds to predict its likely behavior and compares it with established inhibitors.

Data Presentation: A Comparative Look at Inhibitory Activities

The structural similarity of this compound to various bioactive molecules, particularly substituted aminobenzoic and methoxybenzoic acids, suggests a potential for interaction with enzymes that recognize these motifs. Below is a summary of the inhibitory activities of structurally related compounds and established inhibitors in two distinct enzymatic assays.

Table 1: Comparative Inhibitory Activity against Mushroom Tyrosinase

CompoundType of InhibitionIC50 (µM)Ki (µM)Reference
2-Aminobenzoic acidNon-competitive5.15 (monophenolase)4.72 (diphenolase)[1]
4-Aminobenzoic acidNon-competitive3.8 (monophenolase)20 (diphenolase)[1]
p-Methoxybenzoic acid (Anisic acid)Non-competitive600603[2]
Kojic Acid (Alternative) Competitive14 - 121-[3][4]
L-Mimosine (Alternative) Competitive~10-20-[4]

Table 2: Comparative Inhibitory Activity against Dihydropteroate Synthase (DHPS)

CompoundType of InhibitionIC50/Ki (µM)Reference
Sulfamethoxazole (Alternative) CompetitiveKi: 5.1[5]
Other Sulfonamides (Alternative) CompetitiveSub-micromolar to micromolar range[6]
This compound Predicted: CompetitiveData not available

Experimental Protocols: Methodologies for Assessing Cross-Reactivity

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are the methodologies for the tyrosinase and DHPS inhibition assays.

Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls (e.g., Kojic Acid).

  • In a 96-well plate, add 20 µL of each test compound dilution, 160 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes, with readings taken at 1-minute intervals.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic synthesis of dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). The activity of DHPS can be monitored by various methods, including spectrophotometric or radioisotopic assays.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Tris-HCl buffer (containing MgCl2 and DTT)

  • Test compounds (this compound and sulfonamides)

  • Detection system (e.g., spectrophotometer for a coupled assay or scintillation counter for a radioassay)

Procedure (Illustrative Spectrophotometric Coupled Assay):

  • A coupled enzyme system is used where the product of the DHPS reaction is converted to a detectable molecule.

  • Prepare various concentrations of the test compounds and a known inhibitor (e.g., sulfamethoxazole).

  • In a suitable reaction vessel, combine the Tris-HCl buffer, DHPS enzyme, and the test compound or control.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrates, PABA and DHPP.

  • Monitor the change in absorbance at a specific wavelength that corresponds to the formation of the final product in the coupled reaction over time.

  • Determine the initial reaction rates from the linear phase of the reaction.

  • Calculate the percentage of inhibition and subsequently the IC50 or Ki values.

Visualizing the Pathways and Workflows

To better understand the mechanisms of action and the experimental design, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Melanin_Synthesis_Pathway cluster_enzyme Enzymatic Steps Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin (Several steps) Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitors (e.g., Kojic Acid, L-Mimosine, This compound analogs) Inhibitor->Tyrosinase Inhibition Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Compound_Prep Prepare Test Compound (this compound) and Alternatives Incubation Incubate Enzyme with Test Compound/Control Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Reaction Rate (e.g., Spectrophotometry) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

References

Benchmarking Performance of 2-Amino-4,6-dimethoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 2-Amino-4,6-dimethoxybenzoic acid derivatives, a class of compounds with significant potential in drug discovery. Due to a lack of publicly available, direct comparative studies on these specific derivatives, this document presents a methodological approach. To illustrate this process, we will use experimental data from closely related N-substituted anthranilic acid derivatives, which serve as a valuable proxy for understanding structure-activity relationships and establishing effective evaluation protocols.

Anthranilic acid and its analogues are recognized as important pharmacophores in medicinal chemistry.[1][2] They form the core of "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs), and their derivatives are investigated for a wide array of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3] The anti-inflammatory effects of many anthranilic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][4]

Comparative Analysis of Anthranilic Acid Derivatives

To demonstrate a benchmarking approach, this section presents data on two novel anthranilic acid derivatives, designated JS-3 and JS-4, compared against the established NSAID, mefenamic acid. This data showcases the key performance indicators used to evaluate and compare such compounds.

In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity against COX-1 and COX-2 isoforms is a critical measure of both the potency and the selectivity of potential anti-inflammatory drugs. High selectivity for COX-2 is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Mefenamic Acid---
JS-3--5.56
JS-4594.313.70

Data sourced from a study on novel anthranilic acid derivatives. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2.[5][6][7]

In Vivo Anti-Inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory effects of a compound. The percentage of edema inhibition is measured over time after administration of the test compound.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Time (hours)Edema Inhibition (%)
Phenylbutazone50-45.52
Compound 6'b50-47.56
Compound 7b50-50.66

Data adapted from a study on N-substituted anthranilic acid derivatives.[8] This table illustrates how different derivatives can be compared against a standard drug.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following are methodologies for the key experiments cited.

Protocol 1: In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), which are products of COX-2 and COX-1 activity, respectively, in human whole blood.

  • Blood Collection : Collect fresh human blood from healthy volunteers.

  • Compound Incubation : Incubate whole blood samples with varying concentrations of the test compounds (e.g., this compound derivatives).

  • COX-2 Activation : To measure COX-2 activity, add lipopolysaccharide (LPS) to the blood samples and incubate to induce COX-2 expression and PGE₂ production.

  • COX-1 Activation : To measure COX-1 activity, allow the blood to clot, which triggers TXB₂ production via COX-1 in platelets.

  • Analysis : Centrifuge the samples to separate plasma or serum. Measure the concentrations of PGE₂ and TXB₂ using commercially available ELISA kits.

  • IC₅₀ Determination : Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentrations.[5][6]

Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Preparation : Use adult Wistar rats, fasted overnight before the experiment.

  • Compound Administration : Administer the test compounds and a standard drug (e.g., Phenylbutazone) orally at a specific dose (e.g., 50 mg/kg).

  • Induction of Edema : One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition : Calculate the percentage of inhibition of edema for each compound at each time point compared to a control group that received only the vehicle.[1][8]

Mandatory Visualizations

To better illustrate the processes involved in benchmarking the performance of this compound derivatives, the following diagrams outline the key workflows and conceptual relationships.

G cluster_0 In Vitro COX Inhibition Workflow start Start blood Collect Human Whole Blood start->blood incubate Incubate Blood with Test Compounds blood->incubate lps Activate COX-2 (add LPS) incubate->lps clot Activate COX-1 (allow clotting) incubate->clot analyze_pge2 Measure PGE₂ (ELISA) lps->analyze_pge2 analyze_txb2 Measure TXB₂ (ELISA) clot->analyze_txb2 calc_ic50 Calculate IC₅₀ Values and Selectivity Index analyze_pge2->calc_ic50 analyze_txb2->calc_ic50 end End calc_ic50->end

Caption: Workflow for In Vitro COX Inhibition Assay.

G cluster_1 In Vivo Anti-Inflammatory Assay Workflow start Start animals Prepare and Fast Test Animals (Rats) start->animals administer Administer Test Compounds and Standard Drug animals->administer inject Induce Paw Edema (Carrageenan Injection) administer->inject measure Measure Paw Volume (Plethysmometer) inject->measure At 0, 1, 2, 3, 4 hrs calculate Calculate Percentage of Edema Inhibition measure->calculate end End calculate->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G cluster_2 Structure-Activity Relationship (SAR) Logic Core This compound (Core Scaffold) Deriv Derivative Synthesis (Modify R-groups) Core->Deriv BioAssay Biological Assays (In Vitro & In Vivo) Deriv->BioAssay Data Quantitative Data (IC₅₀, % Inhibition) BioAssay->Data SAR Identify Structure- Activity Relationships Data->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Deriv

Caption: Logical flow for SAR studies of derivatives.

References

Efficacy of 2-Amino-4,6-dimethoxybenzoic Acid Scaffolds: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often begins with the exploration of versatile chemical scaffolds. Among these, the 2-amino-4,6-dimethoxybenzoic acid framework and its analogs have garnered interest for their potential in yielding compounds with diverse biological activities. This guide provides a comparative analysis of the efficacy of compounds based on this and structurally related scaffolds, supported by experimental data from published studies. While direct comparative efficacy studies on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes available data on related structures to provide valuable insights into their therapeutic potential, particularly in oncology.

Comparative Cytotoxicity Analysis

To illustrate the potential of the broader class of aminobenzoic acid derivatives, this section presents data from a study on 2-amino-4,6-diphenylnicotinonitriles, which share an amino-substituted aromatic core. This data provides a framework for how the efficacy of novel compounds can be quantitatively assessed and compared. The study evaluated the cytotoxic effects of a series of synthesized compounds against two human breast cancer cell lines, MDA-MB-231 and MCF-7, with Doxorubicin serving as a positive control.[1]

Compound IDModificationIC50 (µM) vs. MDA-MB-231IC50 (µM) vs. MCF-7
1 Unsubstituted78.28 ± 3.9>100
2 3-methoxy substitution on ring A8.01 ± 0.516.20 ± 1.3
3 4-methoxy on ring A, 4-chloro on ring B1.81 ± 0.1 2.85 ± 0.1
4 3-methoxy on ring A, 4-methoxy on ring B6.93 ± 0.45.59 ± 0.3
5 4-methoxy substitution on ring A15.52 ± 1.220.07 ± 1.5
6 3-methoxy on ring A, 4-chloro on ring B10.23 ± 0.89.47 ± 0.7
Doxorubicin (Positive Control)3.18 ± 0.14.17 ± 0.2

Data extracted from a study on 2-amino-4,6-diphenylnicotinonitriles, which are structurally distinct from but conceptually related to the topic of interest.[1]

Key Observation: Compound 3 demonstrated the most potent cytotoxic activity, with IC50 values lower than the standard chemotherapeutic agent, Doxorubicin, against both tested cell lines.[1] This highlights the significant impact that specific substitutions on the aromatic rings can have on the biological activity of the core scaffold.

Structure-Activity Relationship (SAR) Insights

The data suggests that the presence and position of methoxy and chloro groups on the phenyl rings play a crucial role in the cytotoxic efficacy of these compounds. While a direct SAR for this compound derivatives is not available, the principles observed in related structures can guide future drug design. For instance, the superior performance of compound 3 suggests that a combination of electron-donating (methoxy) and electron-withdrawing (chloro) groups at specific positions can enhance anticancer activity.[1]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

General Synthesis of 2-Amino-4,6-diphenylnicotinonitriles

The synthesis of the evaluated 2-amino-4,6-diphenylnicotinonitrile compounds involved a two-step process:[1]

  • Chalcone Synthesis: Equimolar amounts of a substituted acetophenone and a substituted aldehyde were reacted under basic conditions to yield the corresponding chalcone.

  • Nicotinonitrile Formation: The resulting chalcone was then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final 2-amino-4,6-diphenylnicotinonitrile product.[1]

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Nicotinonitrile Formation Acetophenone Acetophenone Reaction_1 Reaction Acetophenone->Reaction_1 Equimolar Aldehyde Aldehyde Aldehyde->Reaction_1 Equimolar Base Base Base->Reaction_1 Chalcone Chalcone Reaction_1->Chalcone Chalcone_2 Chalcone Reaction_2 Reaction Chalcone_2->Reaction_2 Malononitrile Malononitrile Malononitrile->Reaction_2 Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Reaction_2 Reflux Reflux Reflux->Reaction_2 Product 2-Amino-4,6-diphenylnicotinonitrile Reaction_2->Product G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with compounds and control Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan with DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End G Compound Bioactive Compound Cell_Membrane Cell Membrane Compound->Cell_Membrane Receptor Cell Surface Receptor Cell_Membrane->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to the Characterization and Validation of Novel 2-Amino-4,6-dimethoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on a series of novel 2-Amino-4,6-dimethoxybenzoic acid analogs are not extensively available in the public domain. This guide provides a framework for the characterization and validation of such compounds, with illustrative data and protocols based on research into structurally related aminobenzoic acid derivatives.

Introduction

This compound is an aromatic compound that serves as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals.[1] Its derivatives have potential applications in treating a wide range of conditions.[1] The development of novel analogs of this core structure is a promising avenue for discovering new therapeutic agents. This guide outlines a systematic approach to compare and validate these novel analogs, from synthesis to biological evaluation.

Comparative Performance of Hypothetical Analogs

To effectively compare novel analogs, it is crucial to synthesize a library of compounds with systematic modifications to the parent structure of this compound. These modifications could include alterations to the amino and carboxylic acid groups, as well as substitutions on the aromatic ring.

Table 1: Library of Hypothetical this compound Analogs

Compound IDR1 (at C2-Amino)R2 (at Carboxyl)R3 (Other Ring Substitution)
Parent -H-OH-H
Analog-A1 -COCH3-OH-H
Analog-A2 -H-NH2-H
Analog-A3 -H-OCH3-H
Analog-B1 -H-OH5-Cl
Analog-B2 -H-OH5-F

The biological activity of these analogs would then be assessed through a series of in vitro assays to determine their potency and selectivity against various targets.

Table 2: Illustrative Biological Activity Data for Hypothetical Analogs

Compound IDCytotoxicity IC50 (µM) - MCF-7 (Breast Cancer)Cytotoxicity IC50 (µM) - A549 (Lung Cancer)Enzyme X Inhibition KI (nM)
Parent >100>100850 ± 45
Analog-A1 75.4 ± 5.182.1 ± 6.3620 ± 32
Analog-A2 50.2 ± 4.565.8 ± 5.9450 ± 28
Analog-A3 89.1 ± 7.295.3 ± 8.1780 ± 41
Analog-B1 15.6 ± 1.8 22.3 ± 2.5 95 ± 11
Analog-B2 25.3 ± 2.931.7 ± 3.4150 ± 18
Doxorubicin 0.8 ± 0.11.2 ± 0.2N/A
Standard Inhibitor N/AN/A50 ± 5

Data are hypothetical and for illustrative purposes only. MCF-7 and A549 are common cancer cell lines used for cytotoxicity screening. Enzyme X represents a hypothetical therapeutic target.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the validation of novel compounds.

General Synthesis of a Novel Analog (e.g., Analog-B1)

A common route for synthesizing derivatives of this compound involves a multi-step process starting from a readily available precursor.[1]

  • Nitration: A suitable dimethoxybenzoic acid precursor undergoes regioselective nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

  • Halogenation: The nitrated intermediate is then halogenated at the desired position (e.g., C5) using an appropriate halogenating agent.

  • Reduction: The nitro group is subsequently reduced to an amino group, typically through catalytic hydrogenation (e.g., using Pd/C catalyst) or with a reducing agent like tin(II) chloride.[2]

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity. The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the test analogs and a positive control (e.g., Doxorubicin) in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[3] Treat the cells with these dilutions and incubate for 48-72 hours.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of the novel analogs against a specific enzyme target.[5][6]

  • Reagent Preparation: Prepare solutions of the purified enzyme, the substrate for the enzyme, and the test analogs in an appropriate assay buffer.[5]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add varying concentrations of the test analogs. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[7]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[7]

  • Reaction Monitoring: Monitor the rate of the reaction over time by measuring the change in absorbance or fluorescence of the product using a microplate reader.[7]

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. The inhibition constant (KI) can be determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_validation Validation & Lead Optimization start Parent Compound (this compound) synth Chemical Synthesis of Novel Analogs start->synth purify Purification & Structural Confirmation (NMR, MS) synth->purify cyto In Vitro Cytotoxicity Assay (e.g., MTT) purify->cyto enzyme Enzyme Inhibition Assay purify->enzyme data Data Analysis (IC50, KI) cyto->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: General workflow for synthesis and validation of novel analogs.

Hypothetical Signaling Pathway: Enzyme Inhibition

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Action cluster_outcome Biological Outcome Substrate Substrate Product Product Substrate->Product Catalysis Pathway_Blocked Signaling Pathway Blocked EnzymeX Target Enzyme X Analog Novel Analog (e.g., Analog-B1) Analog->Inhibition Inhibition Response Therapeutic Response (e.g., Apoptosis) Pathway_Blocked->Response

Caption: Inhibition of a target enzyme by a novel analog.

Conclusion

The development of novel this compound analogs represents a promising strategy in the search for new therapeutic agents. While direct comparative data is currently limited, this guide provides a comprehensive framework for the systematic synthesis, characterization, and validation of such compounds. By employing rigorous experimental protocols and comparative data analysis, researchers can effectively identify lead candidates with enhanced biological activity and therapeutic potential. Future research focused on building a library of these analogs and performing systematic comparative studies is highly encouraged to unlock the full potential of this chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-dimethoxybenzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 2-Amino-4,6-dimethoxybenzoic acid is to consign it to a licensed and approved hazardous waste disposal facility. This guide provides detailed procedures to ensure the safe handling and disposal of this chemical in a laboratory setting, in line with established safety protocols.

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary steps for the safe disposal of this compound, catering to researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Information

This compound presents several potential hazards that must be understood to ensure safe handling and disposal. While one source identifies it as not hazardous, a conservative approach, treating it as hazardous, is recommended due to conflicting classifications.

Summary of Hazard Classifications:

Hazard CategoryClassificationSource
Acute Oral Toxicity Harmful if swallowedFisher Scientific[1]
Skin Corrosion/Irritation Causes skin irritationThermo Fisher[2]
Serious Eye Damage/Irritation Causes serious eye irritationThermo Fisher[2]
Respiratory Irritation May cause respiratory irritationThermo Fisher[2]
GHS Classification Not a hazardous substance or mixtureSigma-Aldrich

Given the potential for skin, eye, and respiratory irritation, as well as harm if swallowed, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.

  • Body Protection: A laboratory coat or apron.

  • Respiratory Protection: For large quantities or in areas with inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.

Step-by-Step Disposal Protocol

This protocol details the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or waste this compound powder in a designated, clearly labeled, and sealable waste container.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and bench coverings, should be considered chemically contaminated items. These must be collected in a separate, sealed, and clearly labeled container or bag[3].

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and labeled liquid waste container. Do not mix with incompatible waste streams.

2. Spill Management and Cleanup:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep up the powder and shovel it into a suitable, labeled container for disposal[1][2][4]. Avoid generating dust.

  • Clean the affected area thoroughly.

  • All materials used for cleanup are to be disposed of as hazardous waste.

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: Store waste containers in a designated, well-ventilated, and secure waste accumulation area. Keep containers tightly closed[1][5]. Ensure they are stored away from incompatible materials.

4. Final Disposal Procedure:

  • Professional Disposal: The final and mandatory step is the disposal of the waste through an approved and licensed waste disposal contractor[1][2][5]. Never dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain records of waste generation and disposal in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Chemical Handling cluster_1 Waste Generation & Segregation cluster_2 Storage & Disposal start This compound (Solid or Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Unused chemical, contaminated items, solutions) ppe->waste_gen spill Spill Occurs waste_gen->spill solid_waste Collect Solid Waste in Labeled Container spill->solid_waste No spill_cleanup Sweep up solid into suitable container for disposal spill->spill_cleanup Yes contaminated_items Collect Contaminated Items in Labeled Bag/Container storage Store Waste in Designated Secure Accumulation Area solid_waste->storage liquid_waste Collect Liquid Waste in Labeled Container liquid_waste->storage spill_cleanup->solid_waste disposal Dispose of Contents/Container to an Approved Waste Disposal Plant storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling 2-Amino-4,6-dimethoxybenzoic acid. The following procedures are based on the known hazards of structurally similar compounds, including aromatic amines and benzoic acid derivatives, to ensure a comprehensive safety protocol in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.
Eye & Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents direct skin contact. Double-gloving is recommended, with frequent changes, as all disposable gloves have some level of permeability.[1][2][4]
Body Protection Laboratory Coat or Chemical-Resistant ApronProvides a barrier against spills and contamination of personal clothing.[4][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesProtects feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved Respirator (e.g., N95)Necessary when handling the powder outside of a chemical fume hood or if engineering controls are insufficient to manage airborne concentrations.[1][2][5][6]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all required PPE, as detailed in the table above, is correctly worn before entering the handling area.[5][6]

    • Verify that the chemical fume hood is functioning correctly.

    • Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[4]

  • Handling the Compound:

    • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to prevent splashing.

    • Reactions: All manipulations, including setting up reactions, should be performed within a certified chemical fume hood.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

    • Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after handling.[2][7][8] Contaminated clothing should be removed and laundered before reuse.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Unused or waste material should be treated as hazardous waste.

  • Container Disposal: Empty containers should be disposed of as hazardous waste. Do not reuse empty containers.

  • Disposal Method: All waste materials should be collected in clearly labeled, sealed containers and disposed of through an approved hazardous waste disposal plant.[8][9][10][11] Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe verify_equipment Verify Fume Hood & Safety Equipment don_ppe->verify_equipment weigh Weigh Compound verify_equipment->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate collect_waste Collect in Labeled, Sealed Container react->collect_waste During/After Experiment wash_hands Wash Hands & Exposed Skin decontaminate->wash_hands dispose_hazardous Dispose as Hazardous Waste collect_waste->dispose_hazardous

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.